5-(2-Thenylidene) hydantoin
Description
Contextualization of Hydantoin (B18101) Derivatives in Chemical and Biological Research
Hydantoin, a five-membered heterocyclic ring also known as imidazolidine-2,4-dione, serves as a foundational scaffold for a vast array of derivatives with significant pharmacological and biological properties. ekb.eg These compounds are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups, a structure that allows for diverse substitutions at various positions, leading to a wide spectrum of chemical and biological activities. thebioscan.com The versatility of the hydantoin core has made it a favored scaffold in medicinal chemistry, leading to the development of several clinically approved drugs. ekb.eg
Hydantoin derivatives have demonstrated a remarkable range of biological activities, including anticonvulsant, antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. ekb.egjddtonline.info The ability to modify the hydantoin ring at different positions allows chemists to fine-tune the molecule's properties, such as lipophilicity and water solubility, which in turn can significantly impact its biological activity and pharmacokinetic profile. ontosight.ai This inherent adaptability has fueled extensive research into designing and synthesizing novel hydantoin derivatives with enhanced efficacy and safety for various therapeutic applications. ontosight.ai
Historical Perspective on Thenylidene Compounds in Medicinal Chemistry
The exploration of thenylidene compounds, which feature a thiophene (B33073) ring attached to a larger molecular structure via a double bond, has a notable history in medicinal chemistry. Thiophene-containing molecules have long been recognized for their diverse pharmacological potential. The structural similarities between the thiophene ring and the benzene (B151609) ring allow thenylidene derivatives to often mimic the biological activities of their benzylidene counterparts, while sometimes offering unique properties due to the presence of the sulfur atom.
Historically, the synthesis and investigation of thenylidene derivatives have been driven by the search for novel therapeutic agents. The thiophene moiety is a key component in numerous approved drugs, highlighting its importance in drug design and development. The incorporation of the thenylidene group into various heterocyclic scaffolds, including hydantoin, represents a strategic approach to generating new chemical entities with potentially valuable biological activities.
Rationale for Focused Academic Investigation of 5-(2-Thenylidene)hydantoin
The focused academic investigation of 5-(2-Thenylidene)hydantoin stems from a confluence of factors. The known biological significance of both the hydantoin scaffold and the thenylidene moiety provides a strong rationale for exploring the properties of a molecule that combines these two structural features. The expectation is that the resulting compound may exhibit unique or enhanced biological activities compared to its individual components or related derivatives.
Furthermore, the synthesis of 5-(2-thenylidene)hydantoin can be achieved through established chemical reactions, such as the Knoevenagel condensation, making it an accessible target for academic research groups. semanticscholar.org This accessibility allows for the relatively straightforward generation of the compound and its derivatives, facilitating a wide range of studies into its chemical and biological properties. The potential for discovering novel therapeutic leads or tool compounds for chemical biology research further justifies the focused academic inquiry into this specific molecule.
Overview of Current Research Landscape Pertaining to 5-(2-Thenylidene)hydantoin
The current research landscape for 5-(2-Thenylidene)hydantoin is characterized by investigations into its synthesis, chemical characterization, and preliminary evaluation of its biological activities. Researchers have explored various synthetic routes to the compound and its derivatives, often focusing on optimizing reaction conditions to improve yields. semanticscholar.org
A significant area of investigation involves the potential of 5-(substituted benzylidene)hydantoin derivatives as inhibitors of enzymes like tyrosinase, which is involved in melanin (B1238610) production. nih.gov This line of research suggests that thenylidene analogs could also be explored for similar applications. Additionally, patent literature indicates interest in the reduction of 5-(2-thenylidene)hydantoin to produce 5-(2-thenyl)hydantoin, hinting at the exploration of its derivatives for various applications. google.comgoogle.com The broader context of research on hydantoin derivatives as anticancer, antimicrobial, and anticonvulsant agents also provides a framework for future studies on 5-(2-Thenylidene)hydantoin. ekb.egthebioscan.comjddtonline.info
Scope and Objectives of Research Endeavors on 5-(2-Thenylidene)hydantoin
The primary objectives of research endeavors focused on 5-(2-Thenylidene)hydantoin encompass several key areas:
Synthesis and Characterization: To develop efficient and scalable synthetic methods for 5-(2-Thenylidene)hydantoin and its derivatives. This includes detailed structural elucidation using modern spectroscopic and analytical techniques.
Physicochemical Profiling: To determine the fundamental physicochemical properties of the compound, such as solubility, stability, and lipophilicity, which are crucial for understanding its behavior in biological systems.
Biological Screening: To conduct a broad range of biological assays to identify and characterize any potential therapeutic activities, such as anticancer, antimicrobial, or enzyme inhibitory effects.
Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate a series of related analogs to understand how structural modifications influence biological activity. This knowledge is critical for the rational design of more potent and selective compounds.
Mechanism of Action Studies: For any identified biological activities, the goal is to elucidate the underlying molecular mechanism by which 5-(2-Thenylidene)hydantoin exerts its effects.
These research endeavors aim to comprehensively evaluate the potential of 5-(2-Thenylidene)hydantoin as a lead compound for drug discovery or as a valuable tool for chemical biology research.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O2S |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
5-(thiophen-2-ylmethylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H6N2O2S/c11-7-6(9-8(12)10-7)4-5-2-1-3-13-5/h1-4H,(H2,9,10,11,12) |
InChI Key |
NKNQLJMAPSUXLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)NC(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 5 2 Thenylidene Hydantoin
Established Synthetic Pathways to 5-(2-Thenylidene)hydantoin
The formation of the characteristic exocyclic double bond in 5-(2-thenylidene)hydantoin is the cornerstone of its synthesis. This is predominantly accomplished through condensation reactions that unite the hydantoin (B18101) and thiophene (B33073) moieties.
Condensation Reactions Utilizing Hydantoin Scaffolds
The most direct approach to synthesizing the target compound involves the reaction between a pre-formed hydantoin ring and 2-thiophenecarboxaldehyde. The reactivity of the C-5 methylene (B1212753) group on the hydantoin ring is central to these methods. thieme-connect.de
The Knoevenagel condensation is a widely employed and reliable method for the synthesis of 5-arylidene hydantoins, including the thenylidene derivative. thieme-connect.denih.gov This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, hydantoin, with an aldehyde, 2-thiophenecarboxaldehyde. The C-5 position of the hydantoin ring acts as the active methylene component. thieme-connect.de
The reaction is typically facilitated by a basic catalyst, which deprotonates the hydantoin at the N-1 position, increasing the acidity and reactivity of the C-5 methylene protons. thieme-connect.de Piperidine (B6355638) is a commonly used catalyst for this transformation, often performed under reflux conditions to drive the reaction to completion. semanticscholar.orgresearchgate.net The general mechanism involves the formation of a carbanion at the C-5 position of the hydantoin, which then acts as a nucleophile, attacking the carbonyl carbon of 2-thiophenecarboxaldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the final 5-(2-thenylidene)hydantoin product.
Table 1: Representative Conditions for Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Benzaldehydes | Hydantoin | Piperidine | N/A | Reflux, 7 h | Reasonable | semanticscholar.orgresearchgate.net |
To streamline the synthesis process, one-pot methodologies have been developed for related arylidene hydantoin and thiohydantoin derivatives. These strategies aim to combine multiple reaction steps into a single procedure, reducing the need for isolation and purification of intermediates.
One such approach involves a solid-phase synthesis where a resin-bound thiohydantoin is reacted with an arylaldehyde in the presence of a base like piperidine to form the 5-arylidene-2-thiohydantoin. nih.govnih.gov This method is particularly amenable to high-throughput synthesis and the creation of compound libraries. nih.gov Another strategy involves the multicomponent reaction of substituted benzaldehydes, glycine, and potassium thiocyanate (B1210189) to generate 5-arylidene thiohydantoins. nih.gov Facile one-pot syntheses of 5-substituted hydantoins have also been achieved using reagents like potassium cyanide and ammonium (B1175870) chloride with an appropriate ketone or aldehyde precursor. scispace.com
Precursor Synthesis and Functionalization for 5-(2-Thenylidene)hydantoin Formation
2-Thiophenecarboxaldehyde, also known as 2-thenaldehyde, is the key aldehyde component in the synthesis. Several established methods exist for its preparation. wikipedia.org
One of the most common industrial methods is the Vilsmeier-Haack reaction, which formylates thiophene using a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). wikipedia.orggoogle.comorgsyn.org This method is efficient and utilizes readily available starting materials. google.com An alternative route involves the chloromethylation of thiophene followed by subsequent oxidation to the aldehyde. wikipedia.org Other variations include using solid phosgene (B1210022) (triphosgene) with thiophene and DMF. google.com
Table 2: Selected Synthetic Routes to 2-Thiophenecarboxaldehyde
| Method | Reagents | Key Features | Yield | Reference |
|---|---|---|---|---|
| Vilsmeier-Haack | Thiophene, N-methylformanilide, POCl₃ | Classic formylation reaction | 71-74% | orgsyn.org |
| Vilsmeier-Haack variant | Thiophene, DMF, SOCl₂ | High operability and safety | 86-87% | google.com |
| Vilsmeier-Haack variant | Thiophene, Triphosgene, DMF | Provides a new approach with low cost | N/A | google.com |
The hydantoin scaffold itself can be synthesized through various classical and modern organic reactions. The most notable is the Bucherer–Bergs reaction, a multicomponent synthesis involving a carbonyl compound, ammonium carbonate, and a cyanide source. nih.gov Other significant methods include the Read-type reaction of amino acids with isocyanates and the condensation of ureas with α-dicarbonyl compounds (Biltz synthesis) or other carbonyl compounds. nih.gov
Furthermore, the hydantoin ring can be modified prior to the Knoevenagel condensation to introduce substituents at the N-1 or N-3 positions. This functionalization is a key strategy for creating analogs of 5-(2-thenylidene)hydantoin with potentially altered biological activities. For instance, N-alkylation can be achieved by reacting the hydantoin sodium salt with alkylating agents. tandfonline.comresearchgate.net The synthesis of N3-substituted hydantoins can be accomplished by reacting α-amino methyl ester hydrochlorides with carbamates, which cyclize under basic conditions. organic-chemistry.org This pre-functionalization allows for the generation of a diverse library of 5-(2-thenylidene)hydantoin derivatives.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing the reaction conditions for the synthesis of 5-(2-Thenylidene)hydantoin involves a systematic evaluation of various parameters, including the solvent system, catalyst, temperature, and reaction time. The goal is to identify a set of conditions that provides the desired product in high yield and purity with minimal side-product formation and energy consumption.
The choice of solvent can significantly influence the rate and outcome of the Knoevenagel condensation. The solvent's polarity, protic or aprotic nature, and boiling point are all critical factors. For the synthesis of related 5-arylidene hydantoins, various solvents have been employed. Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used, often in mixtures with water. mdpi.com In one modified Bucherer–Berg reaction to produce a hydantoin derivative, a 1:1 mixture of ethanol and water was used. mdpi.com The influence of the solvent has also been noted as a key parameter for investigation in microwave-assisted synthesis of hydantoin derivatives, where solvents can affect heating efficiency and reaction pathways. ucl.ac.beaminer.org
The selection of an appropriate solvent system is a balance between reactant solubility, reaction kinetics, and practical considerations like cost, safety, and environmental impact.
Table 1: Evaluation of Potential Solvent Systems for 5-(2-Thenylidene)hydantoin Synthesis
| Solvent Type | Examples | Potential Advantages | Potential Disadvantages |
|---|---|---|---|
| Polar Protic | Ethanol, Methanol, Water | Good solubility for hydantoin and catalysts like piperidine; can facilitate proton transfer steps. | May require higher temperatures (reflux); potential for side reactions. |
| Polar Aprotic | Dimethylformamide (DMF) | High boiling point allows for a wide range of reaction temperatures; can accelerate reaction rates. | More difficult to remove post-reaction; higher environmental and health concerns. |
| Green Solvents | Water, Ethanol | Environmentally benign, low cost, and safe to handle. Water has been used effectively in some microwave-assisted syntheses. beilstein-journals.org | Solubility of organic reactants can be limited, potentially requiring co-solvents. |
The Knoevenagel condensation is typically a catalyzed reaction. thieme-connect.de For the synthesis of 5-arylidene hydantoins, base catalysts are most common as they facilitate the deprotonation of the C-5 methylene group in the hydantoin ring, forming a reactive nucleophile. thieme-connect.de Various catalysts have been shown to be effective for analogous reactions.
Commonly used catalysts include organic bases such as piperidine and triethanolamine (B1662121). njtech.edu.cnsemanticscholar.org In a synthesis of 5-benzylidene hydantoins, piperidine was used as the catalyst under reflux conditions. semanticscholar.org Another study found that triethanolamine could directly catalyze the condensation between phenylacetaldehyde (B1677652) and hydantoin. njtech.edu.cn In some cases, Lewis acids such as zinc iodide (ZnI2) and aluminum chloride (AlCl3) have been used to catalyze related reactions involving methylidene-thiohydantoins, demonstrating their potential applicability. mdpi.com The performance of a catalyst is assessed by its ability to promote the reaction at a low loading, under mild conditions, and with high selectivity for the desired product.
Table 2: Assessment of Catalysts for 5-Arylidene Hydantoin Synthesis
| Catalyst | Catalyst Type | Typical Conditions | Reported Performance Notes |
|---|---|---|---|
| Piperidine | Organic Base | Reflux in ethanol, 7 hours. semanticscholar.org | Standard and effective catalyst for Knoevenagel condensations. semanticscholar.org |
| Triethanolamine | Organic Base | Not specified. | Reported to directly catalyze the condensation to yield over 50%. njtech.edu.cn |
| Lewis Acids (e.g., ZnI2, AlCl3) | Lewis Acid | Used in specific cycloaddition reactions of hydantoin derivatives. mdpi.com | Effective for activating carbonyl and related groups, suggesting potential use. mdpi.com |
| None (Catalyst-Free) | N/A | Water-mediated, elevated temperatures. rsc.org | Represents a green chemistry approach, though may require harsher conditions. rsc.org |
Temperature is a critical parameter that directly affects the reaction rate. For conventional heating methods, syntheses of related hydantoins are often performed at elevated temperatures, such as 60°C or under reflux, to ensure a reasonable reaction rate. mdpi.comsemanticscholar.org For instance, the synthesis of 5-benzylidene hydantoins via Knoevenagel condensation is conducted at reflux for several hours. semanticscholar.org
Microwave-assisted synthesis allows for rapid heating to temperatures that may be higher than the boiling point of the solvent in a sealed vessel, significantly accelerating the reaction. mdpi.com These reactions are typically conducted at atmospheric pressure when using conventional heating in an open flask. While pressure can be generated in sealed-vessel microwave reactions, it is generally a consequence of heating the solvent above its boiling point rather than an independently controlled variable to influence the reaction outcome.
Reaction time is a key variable to optimize for maximizing product yield while minimizing energy consumption and the formation of degradation or side products. Kinetic studies involve monitoring the concentration of reactants and products over time to understand the reaction rate. The optimal reaction time is highly dependent on the other conditions, particularly temperature and the method of heating.
Conventional heating methods for analogous syntheses often require long reaction times, ranging from several hours to a full day. mdpi.comsemanticscholar.org A Knoevenagel condensation using piperidine as a catalyst was reported to take 7 hours. semanticscholar.org In contrast, microwave-assisted methods are known to dramatically reduce reaction times to mere minutes for a wide range of hydantoin and thiohydantoin syntheses. researchgate.netyoungin.com
Table 3: Comparison of Reaction Times for 5-Arylidene Hydantoin Synthesis
| Heating Method | Typical Reaction Time | Example Reaction | Reference |
|---|---|---|---|
| Conventional Heating | 7 hours | Knoevenagel condensation of benzaldehydes with hydantoin. | semanticscholar.org |
| Conventional Heating | 24 hours | Modified Bucherer–Berg synthesis of 5-methyl-5-benzyl hydantoin. | mdpi.com |
| Microwave Irradiation | Minutes | Solvent-free synthesis of 5-arylidenehydantoins. | researchgate.net |
| Microwave Irradiation | 7 minutes | Synthesis of polymer-bound thiourea (B124793) intermediate for thiohydantoins. | youngin.com |
Green Chemistry Approaches to 5-(2-Thenylidene)hydantoin Synthesis
Green chemistry principles encourage the development of synthetic methods that are environmentally benign. This includes using safer solvents, reducing energy consumption, and minimizing waste. For the synthesis of 5-(2-Thenylidene)hydantoin, several green strategies can be adopted.
One of the most effective green chemistry approaches is the elimination of volatile organic solvents. Solvent-free, or solid-state, reactions reduce pollution, cost, and safety hazards. Microwave irradiation has emerged as a powerful tool for promoting solvent-free reactions. Research has demonstrated the successful microwave-assisted synthesis of 5-arylidenehydantoins under solvent-free conditions, affording high yields of 74–96%. researchgate.net This method is not only environmentally friendly but also remarkably efficient, often reducing reaction times from hours to minutes. researchgate.net Another green approach involves using water as the reaction medium, which has been successfully applied to the microwave-assisted synthesis of hydantoin precursors. beilstein-journals.orgrsc.org
Table 4: Green Chemistry Approaches for 5-Arylidene Hydantoin Synthesis
| Methodology | Key Features | Reported Yield | Reference |
|---|---|---|---|
| Microwave-Assisted Solvent-Free Synthesis | No organic solvent, rapid heating, short reaction time. | 74–96% | researchgate.net |
| Microwave-Assisted Synthesis in Water | Uses an environmentally benign solvent, rapid reaction. | 34–89% (for hydantoin precursors) | beilstein-journals.org |
| Catalyst-Free Synthesis in Water | Avoids catalyst contamination of the product. | Not specified for hydantoins, but a known green method. | rsc.org |
Use of Sustainable Catalysts and Reagents
The synthesis of 5-(2-thenylidene)hydantoin via the Knoevenagel condensation of 2-thenaldehyde and hydantoin traditionally relies on homogeneous base catalysts such as pyridine (B92270) and piperidine. However, increasing environmental concerns have driven research towards the development of more sustainable catalytic systems that are reusable, non-toxic, and operate under milder, often aqueous, conditions. While specific studies on 5-(2-thenylidene)hydantoin are limited, research on analogous Knoevenagel condensations provides significant insights into viable green alternatives.
Heterogeneous catalysts are a primary focus in green chemistry due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, minimizing waste. Materials such as calcium ferrite (B1171679) (CaFe₂O₄) nanoparticles have been demonstrated as efficient, magnetically separable catalysts for the Knoevenagel condensation of aromatic aldehydes with active methylene compounds. orientjchem.org These catalysts offer high activity, biocompatibility, and can be easily recovered using an external magnet. orientjchem.org
Another promising avenue is the use of bio-based catalysts. Cationic kraft lignin (B12514952) (CKL), a derivative of the abundant industrial byproduct lignin, has been successfully employed as a homogeneous, biodegradable catalyst for Knoevenagel condensations in water at room temperature. nih.govrsc.orgresearchgate.net This approach avoids the use of hazardous organic solvents and harsh reaction conditions, aligning with the principles of green chemistry. nih.govrsc.org The optimal conditions for this system were found to be a 5% catalyst load relative to the aldehyde, generating products in high yields. researchgate.net Furthermore, bio-based polymetallic catalysts derived from zinc-hyperaccumulating plants have shown surprising efficacy, leveraging a unique mixture of mineral species to promote the reaction. frontiersin.org
The table below summarizes the performance of various sustainable catalysts in the Knoevenagel condensation of benzaldehyde, a common model substrate, with active methylene compounds, illustrating the potential for their application in 5-(2-thenylidene)hydantoin synthesis.
| Catalyst | Active Methylene Compound | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Cationic Kraft Lignin (CKL) | Malononitrile (B47326) | Water | Room Temp. | Not Specified | 97 | researchgate.net |
| Calcium Ferrite (CaFe₂O₄) NPs | Malononitrile | Ethanol | Room Temp. | 10 min | 98 | orientjchem.org |
| Hydroxyapatite (HAP) | Ethyl Cyanoacetate (B8463686) | None (Solvent-free) | 80 (MW) | 8 min | 92 | nih.gov |
| Urea (B33335) | Malononitrile | None (Solvent-free) | Not Specified (MW) | 1-2 min | 92 | banglajol.info |
Microwave-Assisted Synthesis Protocols for 5-(2-Thenylidene)hydantoin
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. hstu.ac.bd For the synthesis of 5-arylidenehydantoins, including 5-(2-thenylidene)hydantoin, microwave irradiation provides an efficient and sustainable alternative to traditional refluxing.
The application of microwave energy to the Knoevenagel condensation between hydantoin and various aromatic aldehydes has been shown to produce 5-arylidenehydantoins in excellent yields of 74–96% under solvent-free conditions. researchgate.net This solvent-free approach is particularly aligned with green chemistry principles, as it eliminates the need for potentially hazardous and volatile organic solvents, reduces waste, and simplifies the work-up procedure. hstu.ac.bdresearchgate.net
In a typical protocol, the aldehyde, the active methylene compound (hydantoin), and a catalytic amount of a reagent like ammonium acetate (B1210297) or urea are mixed and irradiated in a dedicated microwave reactor. banglajol.infooatext.com The microwave energy directly and efficiently heats the reaction mixture, leading to a dramatic reduction in reaction time from several hours under conventional heating to just a few minutes. hstu.ac.bducl.ac.be For instance, Knoevenagel condensations of aromatic aldehydes with active methylene compounds like malononitrile or ethyl cyanoacetate have been completed in as little as 30-60 seconds under microwave irradiation at 160-320 watts. oatext.com This rapid and efficient heating minimizes the formation of side products that can occur with prolonged exposure to high temperatures. ucl.ac.be
The table below details representative findings from microwave-assisted Knoevenagel condensations, highlighting the significant reduction in reaction time and high yields achieved.
| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Power (W) / Temp (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Various Aromatic | Hydantoin | Solvent-free | Not Specified | Not Specified | 74-96 | researchgate.net |
| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | NH₄OAc / Solvent-free | Not Specified | 3 min | 86 | hstu.ac.bd |
| 4-Nitrobenzaldehyde | Malononitrile | Urea / Solvent-free | Not Specified | 1 min | 90 | banglajol.info |
| Vanillin | Malonic Acid | Piperidine / DMF | 50 W / 90°C | 30 min | 92 | frontiersin.org |
| Various Aromatic | Cyanoacetamide | NH₄OAc / Solvent-free | 160-320 W | 30-60 sec | 81-99 | oatext.com |
Ultrasonic Irradiation Techniques in 5-(2-Thenylidene)hydantoin Production
Ultrasonic irradiation, or sonochemistry, utilizes the energy from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to accelerate chemical reactions. nih.govresearchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, offering advantages such as increased reaction rates, improved yields, and milder reaction conditions, often at ambient temperature. nih.govresearchgate.net
While direct studies on the sonochemical synthesis of 5-(2-thenylidene)hydantoin are not widely reported, research on structurally similar compounds provides strong evidence for its potential. For example, the synthesis of 5,5-diphenylhydantoin derivatives has been achieved rapidly and in good yields at room temperature by applying ultrasonic irradiation to a mixture of benzil, urea (or thiourea), and a catalyst in a DMSO/H₂O solvent system. nih.govresearchgate.net This method avoids the need for high temperatures and long reaction times associated with conventional synthesis. researchgate.net
More analogously, the Knoevenagel-type condensation of 2,4-thiazolidinedione (B21345) with various aromatic aldehydes has been efficiently promoted by ultrasound. bohrium.com 2,4-thiazolidinedione is a close structural analogue of hydantoin. In these studies, the desired 5-arylidene-2,4-thiazolidinediones were obtained in moderate to good yields (up to 81%) within just 10-30 minutes of ultrasonic irradiation. bohrium.com This demonstrates that the high-energy microenvironment created by cavitation can effectively facilitate the condensation step required for the formation of the exocyclic double bond in 5-arylidene systems. The application of this technique to the reaction between 2-thenaldehyde and hydantoin is therefore a highly promising strategy for a rapid and efficient production route.
The following table presents data from the ultrasound-assisted synthesis of 5-arylidene-2,4-thiazolidinediones, illustrating the reaction conditions and outcomes that could be expected for the analogous synthesis of 5-(2-thenylidene)hydantoin.
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | 2,4-Thiazolidinedione | KOH / Ethanol | 10 | 81 | bohrium.com |
| 4-Chlorobenzaldehyde | 2,4-Thiazolidinedione | KOH / Ethanol | 10 | 75 | bohrium.com |
| 4-Methoxybenzaldehyde | 2,4-Thiazolidinedione | KOH / Ethanol | 10 | 72 | bohrium.com |
| 2-Thiophenecarboxaldehyde | 2,4-Thiazolidinedione | KOH / Ethanol | 15 | 62 | bohrium.com |
Scale-Up Considerations and Process Intensification for 5-(2-Thenylidene)hydantoin
Batch vs. Flow Chemistry Approaches
The choice between batch and continuous flow processing is a critical consideration for the industrial-scale synthesis of 5-(2-thenylidene)hydantoin. Traditional laboratory and industrial syntheses are typically performed in batch reactors, where reagents are loaded into a vessel, reacted for a specific time, and then the product is isolated. While straightforward and versatile, batch processes can suffer from challenges related to heat and mass transfer, scalability, and safety, particularly for exothermic reactions.
Continuous flow chemistry offers a compelling alternative that addresses many of the limitations of batch processing. In a flow system, reagents are continuously pumped through a network of tubes or channels where they mix and react. nih.gov This approach provides superior control over reaction parameters such as temperature, pressure, and residence time. The high surface-area-to-volume ratio in flow reactors enables highly efficient heat exchange, allowing for precise temperature control and the safe handling of exothermic reactions that might be problematic in large batch reactors. thieme-connect.de
A comparison of key features between batch and flow processing for hydantoin synthesis is outlined below.
| Feature | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Heat Transfer | Limited by surface area of the vessel; can lead to hotspots. | Excellent due to high surface-area-to-volume ratio; precise temperature control. thieme-connect.de |
| Mass Transfer & Mixing | Can be inefficient, especially at large scales, requiring vigorous stirring. | Highly efficient due to small channel dimensions, leading to rapid mixing. nih.gov |
| Safety | Large volumes of reagents and products present potential hazards. | Small reaction volumes at any given time inherently reduce risk. thieme-connect.de |
| Scalability | Scaling up can be non-linear and challenging; "scale-up" often means a bigger reactor. | More straightforward; scaling is achieved by running the system for longer ("scale-out"). |
| Process Control | Parameters can fluctuate within the reactor volume. | Precise control over residence time, stoichiometry, and temperature. thieme-connect.de |
| Throughput | Limited by reaction and work-up cycles. | Continuous production allows for high throughput. nih.gov |
Challenges in Industrial-Scale Production of 5-(2-Thenylidene)hydantoin
Transitioning the synthesis of 5-(2-thenylidene)hydantoin from the laboratory to an industrial scale presents several challenges that must be addressed to ensure an efficient, safe, and cost-effective process.
One of the primary challenges in large-scale batch production of 5-arylidenehydantoins via Knoevenagel condensation is heat management . The condensation reaction is often exothermic. In a large batch reactor, the low surface-area-to-volume ratio can make it difficult to dissipate the heat generated, potentially leading to temperature gradients, reduced selectivity, formation of byproducts, and in a worst-case scenario, a thermal runaway.
Solid handling is another significant hurdle. The reactants (hydantoin) and the product (5-(2-thenylidene)hydantoin) are solids. Ensuring efficient mixing of slurries, preventing blockages in transfer lines, and managing the isolation of the final product through filtration and drying at a large scale can be operationally complex. A recent study on the continuous mechanochemical synthesis of hydantoins highlights these issues, noting that even though the process was solvent-free, product losses occurred during the recovery of the powdered solids. acs.org
Catalyst selection and recovery become critical on an industrial scale. While homogeneous catalysts like piperidine are effective, their removal from the product stream can be difficult and costly, often requiring extensive extraction and purification steps. The use of heterogeneous catalysts, while advantageous for their ease of separation, introduces new challenges. orientjchem.org These include potential catalyst deactivation over time, leaching of the active species into the product stream, and the physical durability of the catalyst under industrial operating conditions. Ensuring consistent catalyst activity over numerous cycles is essential for process economy.
Finally, process optimization and control for a multi-step synthesis or a condensation reaction require careful management of stoichiometry, reaction time, and purification protocols to maximize yield and purity while minimizing waste and cost. The move towards continuous manufacturing, as discussed previously, can mitigate some of these challenges, but it requires significant initial investment in specialized equipment and process development. nih.govthieme-connect.de
Advanced Spectroscopic and Structural Characterization Methodologies
Elucidation of Molecular Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
One-dimensional NMR provides fundamental information about the chemical environment of hydrogen, carbon, and nitrogen atoms within the molecule.
¹H NMR: The proton NMR spectrum of 5-(2-Thenylidene)hydantoin is expected to show distinct signals corresponding to the protons of the hydantoin (B18101) ring and the thenylidene substituent. Based on data from structurally similar 5-benzylidenehydantoin (B7779842) derivatives, the two N-H protons of the hydantoin ring are anticipated to appear as separate singlets in the downfield region, typically between δ 10.0 and 11.5 ppm. semanticscholar.org The exocyclic vinylic proton (=CH) is expected to resonate as a singlet around δ 6.5 ppm. semanticscholar.org The protons of the thiophene (B33073) ring typically appear in the aromatic region (δ 7.0-8.0 ppm) and will exhibit characteristic coupling patterns (doublet of doublets) reflecting their positions on the ring.
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom. For 5-(2-Thenylidene)hydantoin, two signals for the carbonyl carbons (C2 and C4) of the hydantoin ring are expected in the range of δ 155-175 ppm. semanticscholar.org The quaternary carbon C5, part of the double bond, and the vinylic CH carbon are predicted to appear between δ 110 and 130 ppm. semanticscholar.org The carbons of the thiophene ring will resonate in the aromatic region, typically between δ 120 and 140 ppm.
¹⁵N NMR: While less common, ¹⁵N NMR can offer direct insight into the electronic environment of the nitrogen atoms. openmedscience.com In the hydantoin ring, two distinct nitrogen signals would be expected. The N1 and N3 nitrogens, being part of amide- and urea-like functionalities, would likely have chemical shifts in the range of 100-160 ppm, referenced to nitromethane. openmedscience.com Solid-state ¹⁵N NMR, in conjunction with theoretical calculations, can be a powerful tool for studying nitrogen environments in pharmaceuticals and related compounds. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-(2-Thenylidene)hydantoin Data are estimated based on analogous compounds. semanticscholar.org
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| N1-H | ~11.5 (singlet) | - |
| C 2 | - | ~155 |
| N3-H | ~10.2 (singlet) | - |
| C 4 | - | ~165 |
| C 5 | - | ~125 |
| =C H- (vinyl) | ~6.5 (singlet) | ~110 |
| Thiophene C3-H | ~7.2 (dd) | ~128 |
| Thiophene C4-H | ~7.1 (dd) | ~127 |
| Thiophene C5-H | ~7.6 (dd) | ~130 |
| Thiophene C2' | - | ~138 |
2D NMR experiments are essential for unambiguously assigning the signals from 1D NMR and understanding the molecule's connectivity and spatial arrangement. nih.govemerypharma.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 5-(2-Thenylidene)hydantoin, COSY would show correlations between the adjacent protons on the thiophene ring, confirming their connectivity and aiding in their specific assignment. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. youtube.com This technique would definitively link the ¹H signals of the vinylic proton and the thiophene protons to their corresponding ¹³C signals, confirming the assignments made in the 1D spectra.
From the vinylic proton to the C5 and C4 carbons of the hydantoin ring, as well as to the C2' and C3' carbons of the thiophene ring.
From the N-H protons to the adjacent carbonyl carbons (C2 and C4) and the C5 carbon.
From the thiophene protons to other carbons within the thiophene ring, confirming its structure. openmedscience.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is invaluable for determining stereochemistry. libretexts.org For 5-(2-Thenylidene)hydantoin, the primary stereochemical question is the configuration (E or Z) of the exocyclic double bond. A NOESY experiment would show a spatial correlation (a cross-peak) between the vinylic proton and the H3 proton of the thiophene ring if the molecule adopts the Z-configuration. Conversely, a lack of this correlation and a potential correlation to the N1-H proton might suggest an E-configuration. openmedscience.comlibretexts.org
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups and bond types.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The spectrum of 5-(2-Thenylidene)hydantoin is expected to be characterized by several key absorption bands. Data from the analogous compound 5-(2-thenylidene)-2-thiohydantoin provides a useful reference. spectrabase.com
N-H Stretching: Broad absorption bands are expected in the 3200-3400 cm⁻¹ region, corresponding to the stretching vibrations of the two N-H groups in the hydantoin ring. semanticscholar.org
C-H Stretching: Aromatic C-H stretching from the thiophene ring would appear just above 3000 cm⁻¹, while the vinylic C-H stretch may be found in a similar region.
C=O Stretching: Two distinct and strong absorption bands for the carbonyl groups are anticipated. The C4=O (amide) carbonyl typically appears around 1770 cm⁻¹, while the C2=O (urea) carbonyl appears at a lower frequency, around 1710-1740 cm⁻¹, due to electronic effects. semanticscholar.org
C=C and C=N Stretching: A band in the 1600-1650 cm⁻¹ region can be attributed to the stretching of the exocyclic C=C double bond, conjugated with the thiophene ring. semanticscholar.org
Table 2: Principal FTIR Absorption Bands for Hydantoin Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=O Stretch (Amide, C4) | 1760 - 1785 | Strong |
| C=O Stretch (Urea, C2) | 1710 - 1740 | Strong |
| C=C Stretch (Exocyclic) | 1600 - 1650 | Medium |
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While C=O stretching bands are often weaker in Raman spectra compared to FTIR, vibrations of the C=C double bond and the thiophene ring are typically strong and well-defined. uc.pt For 5-(2-Thenylidene)hydantoin, intense Raman bands would be expected for the symmetric stretching of the thiophene ring and the exocyclic C=C bond due to their high polarizability. iku.edu.tr Deformational modes of the hydantoin ring are also often prominent in the lower frequency range (e.g., 600-1000 cm⁻¹). uc.pt
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and valuable structural information from the fragmentation pattern.
For 5-(2-Thenylidene)hydantoin (C₈H₆N₂O₂S), the calculated exact mass is 210.0150 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy. semanticscholar.org
Under electron ionization (EI), the molecule is expected to produce a prominent molecular ion peak (M⁺˙) at m/z 210. The subsequent fragmentation pattern would likely involve characteristic losses providing structural clues. Based on related structures, plausible fragmentation pathways include:
Loss of carbon monoxide (CO) from the hydantoin ring to give a fragment at m/z 182.
Loss of the isocyanate radical (·NCO) or HNCO.
Cleavage of the exocyclic double bond, leading to fragments corresponding to the thenylidene cation (C₅H₅S⁺, m/z 97) and the hydantoin radical.
Fragmentation of the thiophene ring, such as the loss of a thioformyl (B1219250) radical (·CHS), leading to further daughter ions.
Table 3: Predicted Mass Spectrometry Fragments for 5-(2-Thenylidene)hydantoin
| m/z Value | Possible Fragment Identity |
| 210 | [M]⁺˙ (Molecular Ion) |
| 182 | [M - CO]⁺˙ |
| 167 | [M - HNCO]⁺˙ |
| 97 | [C₅H₅S]⁺ (Thenylidene cation) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 5-(2-Thenylidene)hydantoin, HRMS provides an exact mass measurement, which is then compared to the theoretical mass calculated from its molecular formula, C9H6N2O2S. This technique is crucial for differentiating between compounds with the same nominal mass but different elemental formulas.
In practice, the analysis is performed using techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers. The high resolving power of these instruments allows for mass measurements with errors in the low parts-per-million (ppm) range, confirming the molecular formula with high confidence. The compound can be ionized using various methods, leading to the observation of different ionic species. researchgate.netsemanticscholar.org
Table 1: Theoretical Exact Masses of 5-(2-Thenylidene)hydantoin Ionic Species
| Ion Species | Molecular Formula | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | C₉H₇N₂O₂S⁺ | 207.0223 |
| [M+Na]⁺ | C₉H₆N₂O₂SNa⁺ | 229.0042 |
This interactive table provides the calculated exact masses for common adducts of 5-(2-Thenylidene)hydantoin, which are used as reference points in HRMS analysis.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to investigate the structure of ions by fragmenting them and analyzing the resulting product ions. uspto.gov An ion of interest (the precursor ion), such as the protonated molecule [M+H]⁺ of 5-(2-Thenylidene)hydantoin, is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) provide a wealth of structural information, akin to a molecular fingerprint. mdpi.com
The fragmentation of 5-(2-Thenylidene)hydantoin is expected to proceed through characteristic pathways involving the cleavage of the hydantoin and thenylidene moieties. Key fragmentation steps would likely include the loss of isocyanic acid (HNCO), carbon monoxide (CO), and fragmentation of the thiophene ring. nih.gov Elucidating these pathways helps to confirm the connectivity of the atoms within the molecule.
Table 2: Plausible MS/MS Fragmentation of 5-(2-Thenylidene)hydantoin ([C₉H₇N₂O₂S]⁺)
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Formula | Fragment m/z | Neutral Loss |
|---|---|---|---|---|
| 207.0223 | [M+H-HNCO]⁺ | C₈H₅NO₂S⁺ | 164.0060 | HNCO |
| 207.0223 | [M+H-CO]⁺ | C₈H₇N₂OS⁺ | 179.0274 | CO |
| 164.0060 | [C₈H₅NO₂S-CO]⁺ | C₇H₅NS⁺ | 135.0137 | CO |
This interactive table outlines a potential fragmentation pathway for protonated 5-(2-Thenylidene)hydantoin, detailing the mass-to-charge ratios of expected fragments and the corresponding neutral losses.
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Conformation
Single Crystal X-ray Diffraction (SCXRD) provides the definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and torsional angles. researchgate.net For 5-(2-Thenylidene)hydantoin, SCXRD analysis would reveal the molecule's conformation, particularly the geometry around the exocyclic C=C double bond (E or Z configuration) and the planarity of the molecule. nih.gov
Table 3: Hypothetical Crystallographic Data for 5-(2-Thenylidene)hydantoin
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~5.0 |
| c (Å) | ~16.0 |
| β (°) | ~95 |
| Volume (ų) | ~677 |
This interactive table presents plausible crystallographic parameters for 5-(2-Thenylidene)hydantoin, based on data from structurally similar hydantoin derivatives. nih.gov Z represents the number of molecules in the unit cell.
Crystal Packing and Intermolecular Interactions in 5-(2-Thenylidene)hydantoin Lattice
The arrangement of molecules within the crystal lattice is governed by a network of intermolecular interactions. In the case of 5-(2-Thenylidene)hydantoin, the primary interaction is expected to be strong hydrogen bonding between the N-H groups of the hydantoin ring (donors) and the carbonyl oxygen atoms (acceptors). This typically leads to the formation of well-defined supramolecular synthons, such as centrosymmetric dimers characterized by an R²₂(8) graph set notation. scispace.com
In addition to these strong hydrogen bonds, weaker interactions play a significant role in stabilizing the crystal packing. These include C-H···O and C-H···S hydrogen bonds, as well as π-π stacking interactions between the aromatic thiophene rings of adjacent molecules. nih.govresearchgate.net Hirshfeld surface analysis can be employed to visualize and quantify these varied intermolecular contacts. scispace.com
Table 4: Potential Intermolecular Interactions in the Crystal Lattice
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Description |
|---|---|---|---|---|
| Hydrogen Bond | N-H | O=C | 1.9 - 2.2 | Forms primary structural motifs like dimers or chains. |
| Weak Hydrogen Bond | C-H (Thiophene) | O=C | 2.3 - 2.8 | Contributes to linking the primary motifs. |
This interactive table summarizes the key intermolecular forces anticipated to direct the crystal packing of 5-(2-Thenylidene)hydantoin.
Chiroptical Spectroscopy (if applicable for chiral derivatives)
The parent molecule, 5-(2-Thenylidene)hydantoin, is achiral and therefore does not exhibit chiroptical activity. However, chiral derivatives can be synthesized, for instance, by introducing a stereocenter on the hydantoin ring or on a substituent. nih.gov For such chiral molecules, chiroptical spectroscopic methods are essential for stereochemical characterization.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformational features of the molecule in solution.
For a chiral derivative of 5-(2-Thenylidene)hydantoin, electronic transitions associated with the chromophores (the thenylidene and hydantoin moieties) would give rise to characteristic positive or negative signals in the CD spectrum, known as Cotton effects. The sign and magnitude of these Cotton effects are unique to a specific enantiomer, making CD an excellent technique for confirming enantiomeric purity and assigning absolute stereochemistry, often in conjunction with computational predictions.
Despite a comprehensive search for specific data regarding the Optical Rotatory Dispersion (ORD) of 5-(2-Thenylidene) hydantoin, no dedicated experimental studies or detailed research findings containing specific ORD data for this compound could be located in the available scientific literature.
Optical Rotatory Dispersion is a powerful analytical technique used to determine the stereochemistry of chiral molecules by measuring the change in optical rotation as a function of the wavelength of plane-polarized light. This analysis provides crucial information about the three-dimensional arrangement of atoms in a molecule, particularly the absolute configuration of stereocenters.
While the broader class of hydantoin derivatives has been the subject of various spectroscopic and structural studies, specific ORD data for the 5-(2-Thenylidene) substituted variant is not publicly available. Research in this area has often focused on other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography to elucidate the structural features of these compounds.
The absence of specific ORD data for this compound precludes a detailed discussion and the presentation of data tables as requested. Further experimental research would be necessary to determine the chiroptical properties of this specific compound and to generate the corresponding ORD spectrum and data.
Computational and Theoretical Investigations of 5 2 Thenylidene Hydantoin
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in providing a molecular-level understanding of the properties of 5-(2-Thenylidene)hydantoin. These methods are used to predict molecular geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. It is extensively used to determine the optimized geometry and electronic properties of hydantoin (B18101) derivatives.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For molecules containing elements like carbon, hydrogen, nitrogen, oxygen, and sulfur, a variety of well-established functionals and basis sets are available.
Commonly employed exchange-correlation functionals for studying hydantoin derivatives include the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic properties. For the basis set, Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) are frequently used. The inclusion of polarization functions (d,p) and diffuse functions (++) is crucial for accurately describing the electronic distribution, especially in molecules with heteroatoms and potential for hydrogen bonding.
Table 1: Representative Exchange-Correlation Functionals and Basis Sets in DFT Studies of Hydantoin Derivatives
| Functional | Basis Set | Description |
|---|---|---|
| B3LYP | 6-31G(d,p) | A hybrid functional combined with a split-valence basis set including polarization functions. |
| B3LYP | 6-311++G(d,p) | A larger triple-split valence basis set with both polarization and diffuse functions for higher accuracy. |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity.
For 5-(2-Thenylidene)hydantoin, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring and the exocyclic double bond, while the LUMO is likely distributed over the hydantoin ring and the conjugated system. The HOMO-LUMO gap can be calculated from the energies of these orbitals obtained from DFT calculations.
Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for a Related 5-Arylmethylenehydantoin Derivative (Calculated using B3LYP/6-31G(d,p))
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap | 4.5 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
In 5-(2-Thenylidene)hydantoin, the MEP surface would likely show negative potential around the carbonyl oxygen atoms and the sulfur atom of the thiophene ring, indicating these as sites for electrophilic interaction. The hydrogen atoms of the N-H groups in the hydantoin ring would exhibit positive potential, making them potential hydrogen bond donors.
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Fukui functions provide more detailed, atom-specific information about reactivity. They indicate which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. The condensed Fukui functions can be calculated to pinpoint the reactive sites within the 5-(2-Thenylidene)hydantoin molecule. For instance, the carbonyl carbons are expected to be primary sites for nucleophilic attack, while the exocyclic carbon-carbon double bond may be susceptible to both electrophilic and radical additions.
Ab Initio Methods for High-Accuracy Electronic Properties
While DFT is a powerful and widely used method, ab initio calculations offer a systematically improvable and often more accurate approach for determining electronic properties, albeit at a higher computational cost. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide benchmark-quality data for smaller molecules or can be used to validate the results obtained from DFT calculations. For a molecule of the size of 5-(2-Thenylidene)hydantoin, these high-level calculations can be computationally demanding but can offer very precise information about its electronic structure and properties.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. In the context of 5-(2-Thenylidene)hydantoin, MD simulations would provide detailed information on its dynamic behavior over time, offering insights into its conformational flexibility, stability, and interactions with its environment.
A key aspect of understanding a molecule's function is to characterize its accessible conformations and their relative stabilities. Conformational analysis of hydantoin derivatives has been a subject of interest in computational chemistry. For instance, studies on other 5-arylidenehydantoins have utilized techniques like NMR spectroscopy combined with computational methods to determine the preferred stereochemistry around the exocyclic double bond. It is generally observed that the Z-isomer is the more stable and predominantly formed product in the condensation reaction leading to these compounds.
In a computational study of 5-(2-Thenylidene)hydantoin, a conformational search would be performed to identify various low-energy structures. This would involve rotating the rotatable bonds, such as the one connecting the hydantoin and thenylidene rings. The stability of these conformers would then be evaluated by calculating their potential energies. Quantum mechanical methods are often employed for accurate energy calculations of a set of representative conformations.
MD simulations would further elaborate on the conformational landscape by simulating the molecule's movement over a period of time, allowing for the observation of transitions between different conformational states. The stability of specific conformations can be assessed by analyzing the trajectory of the simulation, looking at parameters such as root-mean-square deviation (RMSD) to see how much the molecule deviates from its initial structure.
The surrounding solvent can have a significant impact on the conformation and dynamics of a molecule. MD simulations are particularly well-suited to investigate these effects by explicitly including solvent molecules in the simulation box. For 5-(2-Thenylidene)hydantoin, simulations in different solvents (e.g., water, ethanol (B145695), DMSO) would reveal how the solvent molecules arrange themselves around the solute and how this influences its conformational preferences.
If a biological target for 5-(2-Thenylidene)hydantoin has been identified, MD simulations can be used to study the dynamics of its interaction with the protein. These simulations start with a docked complex of the ligand and protein and simulate its evolution over time. This provides a more realistic picture of the binding process than static docking.
The stability of the ligand in the binding pocket can be assessed by monitoring its RMSD. The simulation can also reveal which interactions are most persistent over time. For example, the percentage of the simulation time that a particular hydrogen bond is maintained can be calculated. Furthermore, MD simulations can highlight the flexibility of the protein's binding site and show how it might adapt to the presence of the ligand. The results of such simulations are crucial for understanding the mechanism of action and for the rational design of more potent analogs.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule, such as 5-(2-Thenylidene)hydantoin, might bind to a specific protein target.
In a typical molecular docking study, a 3D structure of the target protein is required, which is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy. The 5-(2-Thenylidene)hydantoin molecule would then be placed into the binding site of the protein in various possible orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode.
The binding affinity is often expressed as a negative value in kcal/mol, with more negative values indicating stronger binding. For example, in docking studies of other hydantoin derivatives against various enzymes, binding affinities in the range of -7 to -10 kcal/mol have been reported, suggesting good inhibitory potential.
Table 1: Illustrative Example of Molecular Docking Results for a Hydantoin Derivative with a Protein Target
| Parameter | Value |
| Protein Target | Example Kinase |
| PDB ID | XXXX |
| Binding Affinity (kcal/mol) | -8.5 |
| Predicted Inhibition Constant (Ki) | 2.5 µM |
Note: This table is for illustrative purposes and does not represent actual data for 5-(2-Thenylidene)hydantoin.
The predicted binding mode from a docking simulation provides valuable information about the specific interactions between the ligand and the protein. This includes identifying which amino acid residues in the binding site are involved in hydrogen bonds, hydrophobic interactions, or other types of interactions with the ligand.
For 5-(2-Thenylidene)hydantoin, one would expect the hydantoin ring to be involved in hydrogen bonding with polar residues in the binding site, utilizing its N-H groups as donors and carbonyl groups as acceptors. The thenylidene ring, being aromatic, could participate in pi-pi stacking or hydrophobic interactions with aromatic or nonpolar residues. A detailed analysis of these interactions is crucial for understanding the basis of molecular recognition and for suggesting chemical modifications to improve binding affinity and selectivity.
Table 2: Illustrative Example of Key Interactions between a Hydantoin Derivative and a Protein Target
| Interaction Type | Ligand Atom/Group | Protein Residue |
| Hydrogen Bond | Hydantoin N-H | Asp145 |
| Hydrogen Bond | Hydantoin C=O | Gln85 |
| Hydrophobic Interaction | Thenylidene Ring | Phe123, Leu78 |
Note: This table is for illustrative purposes and does not represent actual data for 5-(2-Thenylidene)hydantoin.
Validation of Docking Protocols for 5-(2-Thenylidene)hydantoin
The reliability of molecular docking simulations, a key computational tool for predicting the binding orientation of a ligand to a protein target, is critically dependent on the validation of the docking protocol. For 5-(2-Thenylidene)hydantoin, this validation process ensures that the chosen computational parameters can accurately reproduce experimentally determined binding modes. A standard and widely accepted method for this validation is to perform a redocking experiment. nih.gov This involves taking a known crystal structure of a protein-ligand complex, removing the ligand, and then docking it back into the protein's binding site using the selected docking algorithm and scoring function.
The accuracy of this redocking is quantified by calculating the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked ligand pose and its original crystallographic pose. A docking protocol is generally considered validated and reliable if the RMSD value is below 2.0 Å. nih.govnih.gov This low RMSD value indicates that the computational protocol can successfully replicate the known binding orientation, providing confidence in its predictive power when applied to novel ligands like analogues of 5-(2-Thenylidene)hydantoin. Should the RMSD exceed this threshold, it would suggest that the docking parameters are not suitable for the specific protein-ligand system and require further optimization.
To ensure a robust validation, it is also common practice to compare the performance of several different docking programs, as their underlying algorithms and scoring functions can yield varying results. nih.gov For instance, programs like AutoDock, Glide, and DOCK are frequently evaluated to determine the most suitable tool for a particular study. nih.gov The protocol that consistently produces the lowest RMSD values in redocking experiments would be selected for subsequent virtual screening or binding mode prediction studies involving 5-(2-Thenylidene)hydantoin.
Interactive Table: Key Metrics in Docking Protocol Validation
| Metric | Description | Acceptable Threshold |
|---|---|---|
| RMSD | Root Mean Square Deviation between the docked pose and the crystallographic pose of the ligand. | < 2.0 Å |
| Binding Affinity | The predicted free energy of binding for the ligand to the protein. | Should be comparable to experimental values, if available. |
| Pose Clustering | The grouping of similar docked conformations. | The top-ranked cluster should have a low RMSD and favorable binding energy. |
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. chemaxon.comrsc.org For 5-(2-Thenylidene)hydantoin and its analogues, QSPR models can be developed to predict a wide range of properties, thereby reducing the need for extensive experimental testing.
Development of Descriptors for 5-(2-Thenylidene)hydantoin and Analogues
The foundation of any QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a series of compounds including 5-(2-Thenylidene)hydantoin and its analogues, a diverse set of descriptors would be generated to capture their structural variations. These descriptors are typically categorized as follows:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. Examples include molecular connectivity indices and Wiener indices.
Geometric Descriptors: These descriptors are based on the 3D structure of the molecule and include information about its size, shape, and interatomic distances.
Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Thermodynamic Descriptors: These relate to the thermodynamic properties of the molecule, such as heat of formation, entropy, and hydration energy. nih.gov
The geometries of 5-(2-Thenylidene)hydantoin and its analogues would first be optimized using quantum chemical methods, such as the semi-empirical AM1 method, to obtain realistic 3D conformations for the calculation of these descriptors. nih.gov Software packages like CODESSA are often employed to generate a large and comprehensive set of these descriptors. nih.gov
Interactive Table: Representative Molecular Descriptors for QSPR Modeling
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Topological | Connectivity Indices, Wiener Index | Molecular branching and connectivity. |
| Geometric | Molecular Surface Area, Volume | Size and shape of the molecule. |
| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Electron distribution and reactivity. |
| Thermodynamic | Heat of Formation, Entropy | Stability and energetic properties. |
Prediction of Spectroscopic Parameters from Computational Models
Computational models, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like 5-(2-Thenylidene)hydantoin. nih.govucr.edu By calculating the vibrational frequencies and nuclear magnetic shielding tensors, it is possible to generate theoretical infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net
The process begins with the optimization of the molecule's geometry at a specific level of theory and basis set, for example, B3LYP/6-311++G(d,p). ucr.edu Following geometry optimization, frequency calculations are performed to predict the IR spectrum. The calculated vibrational frequencies can then be compared with experimental IR data to aid in the assignment of spectral bands to specific molecular motions. nih.gov Similarly, NMR chemical shifts can be calculated and correlated with experimental spectra to confirm the molecular structure. researchgate.net
These computational predictions are invaluable for several reasons. They can aid in the structural elucidation of newly synthesized analogues of 5-(2-Thenylidene)hydantoin by providing a theoretical spectrum to compare against experimental results. Furthermore, these methods can provide insights into the electronic structure and bonding within the molecule, helping to rationalize its observed spectroscopic features. nih.gov The agreement between the computed and experimental spectra also serves as a validation of the chosen computational methodology. researchgate.net
Cheminformatics and Virtual Screening Applications
Cheminformatics and virtual screening are indispensable tools in modern drug discovery and chemical biology, enabling the rapid and cost-effective identification of molecules with desired properties from vast chemical libraries. nih.gov
Database Searching for Structurally Similar Compounds to 5-(2-Thenylidene)hydantoin
One of the primary applications of cheminformatics is the search for structurally similar compounds within large chemical databases such as PubChem, ChEMBL, and ZINC. nih.govucr.eduarxiv.org This process, known as similarity searching, is based on the principle that structurally similar molecules are likely to exhibit similar biological activities. nih.gov
To find analogues of 5-(2-Thenylidene)hydantoin, its structure would be used as a query. The similarity between the query and the database compounds is typically calculated using molecular fingerprints. These are binary strings that encode the presence or absence of specific structural features or substructures within a molecule. chemaxon.com The Tanimoto coefficient is a commonly used metric to quantify the similarity between two fingerprints, with a higher value indicating greater similarity. researchgate.net
This approach allows for the rapid identification of a subset of compounds from a database of millions or even billions of molecules that are structurally related to 5-(2-Thenylidene)hydantoin. arxiv.org These "hits" can then be acquired for experimental testing or subjected to further computational analysis.
Interactive Table: Major Chemical Databases for Similarity Searching
| Database | Description |
|---|---|
| PubChem | A public repository of chemical substances and their biological activities, maintained by the NCBI. nih.gov |
| ChEMBL | A manually curated database of bioactive molecules with drug-like properties. ucr.edu |
| ZINC | A free database of commercially-available compounds for virtual screening. arxiv.org |
Ligand-Based Virtual Screening Methodologies
When the three-dimensional structure of a biological target is unknown, ligand-based virtual screening (LBVS) becomes a crucial strategy for identifying new active compounds. nih.govmdpi.com This approach utilizes the structural information of known active ligands, such as 5-(2-Thenylidene)hydantoin if it has a known biological activity, to screen for other molecules that are likely to be active.
Several LBVS methodologies can be employed:
Pharmacophore Modeling: A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific biological target. cam.ac.uk By analyzing the 3D structures of one or more active compounds like 5-(2-Thenylidene)hydantoin, a pharmacophore model can be generated. This model, consisting of features like hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings, is then used as a 3D query to search chemical databases for molecules that match the pharmacophore. mdpi.com
Shape-Based Screening: This method assumes that molecules with similar shapes are likely to bind to the same target. The 3D shape of a known active ligand is used as a template to screen for other molecules that have a high degree of shape overlap. nih.gov
Machine Learning Models: With a sufficiently large dataset of active and inactive compounds, machine learning algorithms can be trained to build predictive models. mdpi.com These models learn the relationship between the molecular descriptors of the compounds and their biological activity, and can then be used to predict the activity of new, untested molecules.
These ligand-based approaches are computationally efficient and can be used to screen ultra-large chemical libraries, making them a powerful tool for hit identification in the early stages of drug discovery. nih.gov
Fragment-Based Design Considerations for 5-(2-Thenylidene)hydantoin Modification
Fragment-based drug design (FBDD) is a strategic approach in medicinal chemistry that utilizes small molecular fragments as starting points for the development of lead compounds. This methodology relies on the principle that the binding energy of a larger ligand can be considered the sum of the binding energies of its constituent fragments. In the context of 5-(2-thenylidene)hydantoin, a compound with a distinct molecular architecture, FBDD offers a rational pathway for systematic modification to explore and optimize its biological activities.
The core structure of 5-(2-thenylidene)hydantoin can be deconstructed into two primary molecular fragments: the hydantoin heterocycle and the thenylidene moiety, which is derived from a thiophene ring. Each of these fragments presents unique opportunities for modification, allowing for the fine-tuning of the compound's physicochemical and pharmacological properties.
Key Molecular Fragments of 5-(2-Thenylidene)hydantoin
The initial step in a fragment-based approach involves the identification of the key structural components. For 5-(2-thenylidene)hydantoin, these are the hydantoin ring and the thenylidene group.
The Hydantoin Ring: This five-membered heterocyclic ring is a well-established pharmacophore found in numerous clinically used drugs. researchgate.netnih.govwikipedia.org Its structure offers multiple points for modification, including the N1 and N3 positions of the imidazolidine-2,4-dione core. The hydantoin scaffold is known for its ability to participate in hydrogen bonding interactions, a critical feature for molecular recognition at biological targets. researchgate.net
Table 1: Key Molecular Fragments of 5-(2-Thenylidene)hydantoin and Their Significance in Drug Design
| Fragment | Chemical Structure | Key Features for Modification | Potential Impact of Modification |
| Hydantoin Ring | Imidazolidine-2,4-dione | N1 and N3 positions, C5 position | Alteration of solubility, metabolic stability, and hydrogen bonding capacity. researchgate.net |
| Thenylidene Group | 2-Thenylidene | Thiophene ring substitutions | Modulation of electronic properties, steric bulk, and lipophilicity. |
Strategies for Fragment Modification
Once the key fragments are identified, computational and synthetic strategies can be employed to explore modifications. These strategies often fall into three main categories: fragment growing, fragment linking, and fragment merging. For 5-(2-thenylidene)hydantoin, fragment growing is a particularly relevant approach.
Fragment Growing from the Hydantoin Core:
The N1 and N3 positions of the hydantoin ring are amenable to the introduction of various substituents. This "growing" strategy can be guided by computational docking studies to explore unoccupied pockets in a target protein's binding site.
N1-Substitution: Alkylation or acylation at the N1 position can introduce new functional groups that can form additional interactions with a biological target. For instance, the introduction of a small alkyl chain could enhance van der Waals interactions, while a group containing a hydrogen bond donor or acceptor could form new hydrogen bonds.
N3-Substitution: Similar to the N1 position, the N3 position can be modified to extend the molecule into new regions of a binding pocket. Structure-activity relationship (SAR) studies on other hydantoin-containing compounds have shown that modifications at this position can significantly impact biological activity. nih.gov
Modification of the Thenylidene Moiety:
The thenylidene fragment offers several avenues for modification to alter the electronic and steric profile of the parent compound.
Substitution on the Thiophene Ring: The unoccupied positions on the thiophene ring (positions 3, 4, and 5) are prime candidates for substitution. The introduction of electron-donating or electron-withdrawing groups can modulate the electron density of the ring system, which can, in turn, affect its interaction with target residues. For example, a halogen atom could introduce a potential halogen bond interaction.
Isosteric Replacement: The thiophene ring itself could be replaced with other aromatic or heteroaromatic rings to explore different spatial arrangements and electronic properties. Examples include replacing the thiophene with a furan, pyrrole, or even a phenyl ring.
Table 2: Theoretical Modifications of 5-(2-Thenylidene)hydantoin Fragments and Their Rationale
| Fragment | Position of Modification | Type of Modification | Rationale for Modification |
| Hydantoin Ring | N1 | Alkylation, Acylation | Explore new binding interactions, improve pharmacokinetic properties. |
| Hydantoin Ring | N3 | Introduction of functionalized side chains | Enhance target affinity and selectivity. |
| Thenylidene Group | Thiophene Ring (C3, C4, C5) | Halogenation, Alkylation, Methoxy introduction | Modulate electronics, introduce new interaction points (e.g., halogen bonds). |
| Thenylidene Group | Thiophene Ring | Isosteric replacement (e.g., with furan, phenyl) | Alter steric and electronic profile, explore different binding orientations. |
Computational Guidance for Fragment Modification
Computational chemistry plays a pivotal role in modern fragment-based drug design by providing insights that guide the synthetic efforts. nih.govnih.gov Several in silico techniques can be applied to prioritize modifications of 5-(2-thenylidene)hydantoin.
Molecular Docking: This technique can be used to predict the binding mode of 5-(2-thenylidene)hydantoin and its modified analogs within the active site of a target protein. openmedicinalchemistryjournal.com By analyzing the docked poses, researchers can identify which modifications are likely to lead to improved binding affinity.
Quantum Mechanics (QM) Calculations: QM methods can be employed to calculate the electronic properties of the thenylidene fragment and its substituted derivatives. This information can help in understanding how modifications to the thiophene ring will affect its reactivity and interaction with the target.
By integrating these computational approaches, a more rational and efficient exploration of the chemical space around the 5-(2-thenylidene)hydantoin scaffold can be achieved, ultimately accelerating the discovery of new and improved bioactive compounds.
Based on a comprehensive review of available scientific literature, there is limited specific data published on the biological activities of the chemical compound 5-(2-Thenylidene)hydantoin that aligns with the requested detailed outline.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that focuses solely on 5-(2-Thenylidene)hydantoin as per the structured outline provided. Generating content for the specified sections would require extrapolation from related but chemically distinct compounds, which would not adhere to the strict focus on the single, specified molecule.
Investigation of Biological Activities and Underlying Mechanisms of 5 2 Thenylidene Hydantoin
Antimicrobial Efficacy Against Specific Microbial Strains
Investigation of Viral Replication Inhibition
The hydantoin (B18101) scaffold and its derivatives have been a subject of interest in the search for novel antiviral agents. Research into this chemical class has revealed mechanisms that interfere with various stages of the viral life cycle. While studies specifically on 5-(2-Thenylidene)hydantoin are limited, investigations into structurally similar compounds provide significant insights into potential antiviral activities.
Derivatives of hydantoin have been shown to inhibit viral replication through multiple mechanisms. For instance, the compound 5-(3,4-dichlorophenyl)methylhydantoin is understood to inhibit enteroviral replication by two distinct pathways. nih.gov At higher concentrations, its primary mechanism is the inhibition of viral RNA synthesis, while at lower concentrations, it mainly disrupts viral morphogenesis. nih.gov Another study on this compound in a cell-free system confirmed that it not only hinders the assembly of poliovirus but also obstructs the post-synthetic cleavages of viral proteins, which are crucial late-stage replication events. nih.gov
Furthermore, modifications to the core structure, such as those seen in S-glucosylated derivatives of the closely related 5-(2-thienylmethylene)-2-thiohydantoin, have yielded compounds with notable antiviral efficacy. Specifically, 5-(2-thienylmethylene)-3-phenyl-2-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiohydantoin and its 3-(4-chlorophenyl) analogue have demonstrated significant activity against both Herpes Simplex Virus-1 (HSV-1) and Herpes Simplex Virus-2 (HSV-2). nih.govdocumentsdelivered.com Other 3,5-disubstituted hydantoin derivatives have also shown inhibitory effects against a range of viruses, including Coxsackie virus, parainfluenza-3 virus, reovirus-1, Sindbis virus, and vaccinia virus. nih.gov
These findings suggest that the 5-(2-Thenylidene)hydantoin scaffold is a promising starting point for the development of agents that can inhibit viral replication, potentially by interfering with viral nucleic acid synthesis, protein processing, or particle assembly.
Mechanistic Studies of Microbial Growth Inhibition (e.g., Membrane Disruption, Enzyme Inhibition)
The antimicrobial properties of hydantoin derivatives have been attributed to several underlying mechanisms, with membrane disruption being a key area of investigation. Inspired by the action of antimicrobial peptides (AMPs), researchers have designed hydantoin-based molecules that target and compromise the integrity of bacterial cell membranes. nih.govnih.gov
One proposed mechanism involves the design of amphipathic hydantoin derivative dimers, which incorporate both hydrophobic and cationic groups. nih.gov These molecules are engineered to interact with and disrupt the bacterial cell membrane, leading to cell death. nih.govnih.gov Studies on such compounds have demonstrated their ability to cause membrane depolarization and physical damage to the membranes of both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. nih.gov The mechanism of action is rapid, with one derivative completely eradicating Methicillin-resistant Staphylococcus aureus (MRSA) within 10 minutes at a concentration of 25 µg/mL. nih.gov
Further investigations into the mode of action have revealed that these membrane-active hydantoins can also induce the production of intracellular reactive oxygen species (ROS). nih.gov An abnormal increase in ROS levels can lead to metabolic disorders and contribute to bacterial cell death. nih.gov The interaction of these compounds with lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria is also a contributing factor to their antimicrobial effect. nih.gov This dual action of membrane disruption and induction of oxidative stress highlights a multifaceted approach to microbial growth inhibition by this class of compounds. nih.govnih.gov
Anti-inflammatory and Immunomodulatory Investigations
Derivatives of the hydantoin and thiohydantoin core structures have demonstrated significant potential in modulating inflammatory responses by inhibiting the production of key pro-inflammatory mediators. Studies on various substituted hydantoins reveal a consistent pattern of reducing cytokine levels in inflammatory models.
For example, the hydantoin derivative 5-(4-isopropylphenyl)-3-phenyl-imidazolidine-2,4-dione (IM-7) was shown to significantly reduce the levels of interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in a carrageenan-induced peritonitis model in mice. academicjournals.orgacademicjournals.orgresearchgate.net Similarly, research on novel 1,3-disubstituted-2-thiohydantoin analogues has identified compounds that effectively suppress the expression of pro-inflammatory cytokines. mdpi.com One particular compound demonstrated a significant, dose-dependent inhibitory effect on IL-1β expression and also reduced the expression of IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. mdpi.com
The anti-inflammatory action of these compounds is often linked to the suppression of other inflammatory molecules as well. For instance, the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production has been observed, which correlates with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. ebi.ac.uk This broad inhibition of pro-inflammatory cytokines and mediators underscores the therapeutic potential of the hydantoin scaffold in managing inflammatory conditions. mdpi.comnih.gov
Table 1: Effect of Hydantoin Derivatives on Pro-inflammatory Cytokine Production
| Compound Class | Model System | Inhibited Cytokines | Reference |
|---|---|---|---|
| 5-substituted imidazolidine-2,4-dione | Carrageenan-induced peritonitis in mice | IL-1β, TNF-α | academicjournals.orgacademicjournals.org |
| 1,3-disubstituted-2-thiohydantoin | LPS-stimulated RAW264.7 cells | IL-1β, IL-6, TNF-α | mdpi.com |
The anti-inflammatory effects of compounds containing the hydantoin scaffold are often mediated through the modulation of critical intracellular signaling pathways, particularly the nuclear factor-kappa B (NF-κB) pathway. The NF-κB signaling cascade is a central regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. ebi.ac.uk
Research has shown that certain bioactive molecules can suppress the activation of NF-κB. This inhibition can occur through mechanisms such as preventing the degradation of IκB, an inhibitor protein that sequesters NF-κB in the cytoplasm. ebi.ac.uk By stabilizing IκB, these compounds effectively block the translocation of NF-κB into the nucleus, thereby suppressing the transcription of its target inflammatory genes. ebi.ac.uk
In addition to the NF-κB pathway, some anti-inflammatory compounds also affect the mitogen-activated protein kinase (MAPK) signaling pathways, such as ERK and JNK. ebi.ac.uk The activation of NRF2 (nuclear factor erythroid 2-related factor 2), a key regulator of antioxidant responses, is another mechanism linked to anti-inflammatory activity. nih.gov NRF2 activators can disrupt the interaction between KEAP1 and NRF2, leading to an escalated anti-inflammatory process and the reversal of elevated pro-inflammatory mediators, including those regulated by NF-κB. nih.gov
Enzyme Inhibition and Receptor Modulation Studies
The 5-benzylidene hydantoin scaffold has emerged as a versatile template for the development of inhibitors targeting a variety of enzymes, particularly kinases and proteases, which are crucial in numerous disease pathologies.
Kinase Inhibition: Several studies have identified 5-benzylidene hydantoin derivatives as potent kinase inhibitors. They have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often overexpressed in cancer. Certain 1,5-disubstituted hydantoins with a 5-(E)-benzylidene substituent were found to inhibit EGFR autophosphorylation and the growth of A431 cells, which overexpress this receptor. nih.gov This scaffold has also been identified as an inhibitor of Sirtuin 2 (SIRT2), a type of deacetylase, with activity in the low micromolar range. nih.gov Furthermore, various 5-(heteroarylmethylene)hydantoins have been synthesized and evaluated as inhibitors of Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a key enzyme in multiple signaling pathways implicated in diseases like type-2 diabetes and Alzheimer's disease. mdpi.com The core structure of these inhibitors often forms crucial hydrogen bond interactions with the ATP-binding domain of the kinase. mdpi.com
Protease Inhibition: Beyond kinases, hydantoin derivatives have been successfully developed as inhibitors of proteases. A notable example is the identification of potent and selective inhibitors for ADAMTS-4 (aggrecanase-1) and ADAMTS-5 (aggrecanase-2), two zinc metalloproteases involved in the degradation of cartilage in osteoarthritis. nih.gov A screening campaign led to the discovery of a hydantoin series that, through structure-based design, yielded a highly selective compound with efficacy in preclinical models of osteoarthritis. nih.gov This highlights the potential of the hydantoin core to be adapted for targeting specific proteases involved in tissue degradation.
Other Enzyme Targets: The inhibitory activity of this scaffold extends to other enzyme classes as well. For instance, analogs of 5-(substituted benzylidene)hydantoin have been prepared and shown to be effective inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production, suggesting potential applications in treating skin hyperpigmentation. nih.gov
Table 2: Enzyme Inhibition by Hydantoin Derivatives
| Compound Scaffold | Enzyme Target | Enzyme Class | Therapeutic Area | Reference |
|---|---|---|---|---|
| 5-Benzylidene-hydantoin | EGFR | Tyrosine Kinase | Cancer | nih.gov |
| 5-Benzylidene-hydantoin | SIRT2 | Deacetylase | Cancer, Neurodegeneration | nih.gov |
| 5-(Heteroarylmethylene)hydantoin | GSK-3β | Serine/Threonine Kinase | Diabetes, Alzheimer's | mdpi.com |
| Hydantoin derivative | ADAMTS-4, ADAMTS-5 | Metalloprotease | Osteoarthritis | nih.gov |
Receptor Binding Assays and Agonist/Antagonist Profiling
The biological activity of 5-(2-Thenylidene)hydantoin and its analogs, particularly benzylidene hydantoins, has been investigated through various receptor and enzyme binding assays. These studies aim to identify specific molecular targets and characterize the nature of the interaction, determining whether the compound acts as an agonist or an antagonist.
Derivatives of the hydantoin scaffold have been identified as inhibitors of several enzymes and receptors. For instance, the 5-benzylidene-hydantoin structure has been recognized as a novel scaffold for the inhibition of Sirtuins (SIRTs), a class of enzymes involved in cellular regulation. nih.gov In one study, a compound from this class was identified as an inhibitor of SIRT2 activity in the low micromolar range. nih.gov
Furthermore, analogs of 5-(substituted benzylidene)hydantoin have been evaluated as inhibitors of tyrosinase, the key enzyme in melanin synthesis. These compounds have shown potential for applications in conditions related to hyperpigmentation. nih.gov Structure-activity relationship studies on hydantoin-cored ligands have also been conducted on the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway, which is crucial in both embryonic development and cancer. nih.gov These studies revealed that the hydantoin core is a highly conserved feature for tight binding within the receptor. nih.govresearchgate.net Other research has explored hydantoin derivatives as androgen receptor antagonists, highlighting the versatility of this chemical scaffold.
The profiling of these compounds typically involves screening against a panel of receptors and enzymes to determine their selectivity. The results help in understanding the compound's potential therapeutic applications and off-target effects.
Mechanistic Characterization of Enzyme-Inhibitor or Ligand-Receptor Interactions
Understanding the precise mechanism by which 5-(2-Thenylidene)hydantoin and its analogs interact with their biological targets is crucial for rational drug design. This characterization is achieved through a combination of enzyme kinetics, biophysical techniques, and computational modeling.
Enzyme Inhibition Kinetics: Kinetic studies on related 5-benzylidene-hydantoin derivatives have revealed various modes of enzyme inhibition. For example, a SIRT inhibitor from this class was found to exhibit non-competitive and mixed-type kinetics with respect to the acetyl-lysine substrate and the cofactor NAD+, respectively. nih.gov For tyrosinase inhibitors, kinetic analysis has shown that some 5-benzylidene)hydantoin analogs act as competitive inhibitors, suggesting they bind to the active site of the enzyme and compete with the natural substrate. nih.gov
Molecular Docking and Modeling: Computational methods like molecular docking are instrumental in visualizing and analyzing the interactions between a ligand and its receptor at an atomic level. nih.gov Docking studies for hydantoin derivatives have successfully predicted binding modes and identified key intermolecular interactions.
For instance, the interaction between a hydantoin-cored ligand and the Smoothened receptor involves crucial hydrogen bonds between the carbonyl oxygens of the hydantoin ring and amino acid residues such as Trp281 and His470. nih.govresearchgate.net Similarly, docking simulations of a competitive tyrosinase inhibitor, compound 2e , confirmed strong interactions with residues in the enzyme's active site. nih.gov These models help explain the structure-activity relationships observed in experimental assays and guide the synthesis of more potent and selective analogs. unica.it
The following table summarizes key interactions identified through molecular modeling for hydantoin-based compounds with their respective targets.
| Compound Class | Target | Key Interacting Residues | Type of Interaction |
| Hydantoin-Cored Ligands | Smoothened (SMO) Receptor | Trp281, His470 | Hydrogen Bonding |
| 5-Benzylidene Hydantoins | Tyrosinase | Active Site Residues | Competitive Binding |
| Hydantoin Derivatives | SIRT2 | Not specified | Non-competitive/Mixed |
This table presents generalized findings for the broader class of hydantoin derivatives based on available research.
Bioavailability and Metabolism in In Vitro Models (Mechanistic Focus)
The bioavailability and metabolic fate of a compound are critical determinants of its potential in vivo efficacy. In vitro models provide a controlled environment to mechanistically study these processes, including permeability across biological barriers and metabolic stability.
Permeability Studies Across Biological Barriers (e.g., Caco-2 cell model)
The Caco-2 cell model is a widely accepted in vitro method for predicting the intestinal permeability and oral absorption of drug candidates. enamine.net These human colon adenocarcinoma cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active transport systems. enamine.netnih.gov
The Caco-2 model allows for the calculation of an efflux ratio by measuring permeability in both directions (apical-to-basolateral and basolateral-to-apical). A high efflux ratio suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its absorption. enamine.net
Metabolic Stability in Hepatic Microsomes and Hepatocytes (Enzymatic Pathways)
Metabolic stability assays are crucial for predicting a compound's in vivo half-life and clearance. springernature.comnuvisan.com These assays typically use liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. wuxiapptec.com
Liver Microsomes: These are subcellular fractions containing a high concentration of Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily. wuxiapptec.com Incubating a compound with liver microsomes in the presence of necessary cofactors (like NADPH) allows for the measurement of its intrinsic clearance by these enzymes. mdpi.com
Hepatocytes: Using whole liver cells (either in suspension or plated) provides a more comprehensive metabolic picture, as they contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs). springernature.comnuvisan.com Phase II enzymes conjugate the parent compound or its Phase I metabolites with endogenous molecules to facilitate excretion. wuxiapptec.com
The metabolic stability is determined by measuring the disappearance of the parent compound over time. From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated. nuvisan.commdpi.com While specific data for 5-(2-Thenylidene)hydantoin is not available, the general metabolic pathways for hydantoin-containing compounds may involve oxidation reactions mediated by CYP enzymes.
Identification of Major Metabolites and Their Formation Pathways
Following metabolic stability assays, analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to identify the major metabolites formed. nih.gov Understanding the metabolic pathways is essential for identifying potentially active or toxic metabolites.
For the hydantoin scaffold, common metabolic transformations can include hydroxylation of aromatic rings and N-dealkylation. researchgate.net For instance, a fluoro-substituted δ-tocotrienol derivative underwent unexpected enzymatic hydrolysis of its C-F bonds when incubated with mouse liver microsomes, leading to hydroxylated metabolites. nih.gov The specific metabolites of 5-(2-Thenylidene)hydantoin would depend on the enzymatic reactions it undergoes in the liver. Potential pathways could include oxidation of the thenylidene ring or modifications to the hydantoin core itself.
Investigation of Antioxidant Properties and Reactive Oxygen Species Scavenging
Reactive oxygen species (ROS), such as the superoxide (B77818) anion and hydroxyl radical, are highly reactive molecules that can cause oxidative damage to cells. nih.govmdpi.com Antioxidants can neutralize these species, and various in vitro assays are used to evaluate the antioxidant capacity of chemical compounds. jddtonline.infomdpi.com
Several standard assays are employed to measure antioxidant activity:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. researchpublish.comnih.gov
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay measures the scavenging of the ABTS radical cation and is applicable to both hydrophilic and lipophilic compounds. stuba.skmdpi.com
Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. mdpi.comnih.gov
Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals. mdpi.comstuba.sk
Hydantoin derivatives have been reported to possess antioxidant properties. jddtonline.inforesearchpublish.com The investigation of 5-(2-Thenylidene)hydantoin would involve these assays to quantify its ability to scavenge various reactive oxygen species and compare its potency to standard antioxidants like Trolox or ascorbic acid. nih.gov The mechanism of action would likely involve the donation of an electron or hydrogen atom from the molecule to neutralize free radicals. nih.gov
The following table summarizes common in vitro antioxidant assays.
| Assay Name | Principle of Measurement | Radical/Oxidant Species |
| DPPH | Radical Scavenging (H-atom/electron donation) | DPPH radical |
| ABTS | Radical Scavenging (electron donation) | ABTS radical cation |
| FRAP | Reduction of Ferric Iron (Fe³⁺) | Ferric-TPTZ complex |
| ORAC | Inhibition of Peroxyl Radical-induced Oxidation | Peroxyl radical |
Despite a comprehensive search for scientific literature, no specific studies detailing the radical scavenging or cellular antioxidant activities of the compound 5-(2-Thenylidene)hydantoin were found.
Consequently, the investigation of its biological activities and underlying mechanisms through the following assays could not be detailed:
Cellular Antioxidant Activity Measurement
There is no publicly available research data to populate findings or data tables for these specific analytical methods concerning 5-(2-Thenylidene)hydantoin. Further experimental research would be required to determine its potential antioxidant properties.
Structure Activity Relationship Sar Studies of 5 2 Thenylidene Hydantoin Analogues
Rational Design Principles for Derivatization of 5-(2-Thenylidene)hydantoin
The rational design of 5-(2-thenylidene)hydantoin derivatives is guided by an understanding of how different structural components contribute to the molecule's interaction with its biological target. These principles focus on three main areas of the molecule: the thiophene (B33073) ring, the hydantoin (B18101) core, and the exocyclic double bond.
Key modifications to the thiophene ring include the introduction of various substituents at different positions. The placement of electron-donating or electron-withdrawing groups can modulate the ring's reactivity and its interaction with biological macromolecules. For instance, the introduction of a halogen or a nitro group can alter the electrostatic potential of the ring, potentially leading to enhanced binding affinity. Conversely, the addition of alkyl or alkoxy groups can modify the lipophilicity of the compound, affecting its pharmacokinetic properties.
A study on 5-(heteroarylmethylene)hydantoins as glycogen (B147801) synthase kinase-3β inhibitors revealed that substitutions on the heterocyclic ring, analogous to the thiophene ring, significantly impact inhibitory activity. nih.gov
| Modification | Rationale | Potential Impact on Activity |
| Introduction of electron-withdrawing groups (e.g., -NO2, -CN) | Altering the electronic profile of the thiophene ring to enhance interactions with electron-deficient pockets in the target protein. | May increase potency by forming specific polar interactions. |
| Introduction of electron-donating groups (e.g., -CH3, -OCH3) | Increasing the electron density of the thiophene ring to favor interactions with electron-rich domains of the target. | Could enhance binding through favorable electronic complementarity. |
| Introduction of halogens (e.g., -Cl, -Br) | Modulating lipophilicity and potentially forming halogen bonds with the target protein. | Can improve membrane permeability and introduce specific, directional interactions. |
| Introduction of hydrogen-bond donors/acceptors (e.g., -OH, -NH2) | Creating specific hydrogen bonding interactions with key residues in the active site of the target protein. | May significantly increase binding affinity and selectivity. |
The hydantoin core is a crucial pharmacophore, and substitutions at the N-1 and N-3 positions can significantly influence the biological activity of 5-(2-thenylidene)hydantoin analogues. jchemrev.com These positions offer opportunities to introduce a variety of functional groups that can modulate the compound's physicochemical properties and its interactions with the biological target.
Alkylation or arylation at the N-1 and N-3 positions can impact the molecule's lipophilicity, solubility, and metabolic stability. Introducing bulky substituents can also provide steric hindrance that may orient the molecule favorably within a binding pocket or, conversely, prevent binding. Furthermore, the introduction of groups capable of forming hydrogen bonds can lead to stronger and more specific interactions with the target. nih.gov
Research on other hydantoin derivatives has shown that N-substitution can dramatically alter the pharmacological profile. nih.gov For example, in a series of anticonvulsant hydantoins, N-methylation was found to influence the activity against different types of seizures. cutm.ac.in
| Position | Substituent Type | Rationale | Potential Impact on Activity |
| N-1 | Small alkyl groups (e.g., -CH3) | To increase lipophilicity and potentially fill small hydrophobic pockets in the binding site. | May enhance cell permeability and binding affinity. |
| N-3 | Larger alkyl or aryl groups | To explore larger regions of the binding site and introduce specific steric interactions. | Could lead to increased potency and selectivity. |
| N-1 and N-3 | Groups with hydrogen bonding potential (e.g., -CH2OH, -CH2NH2) | To form additional hydrogen bonds with the target protein, thereby increasing binding affinity. | May significantly enhance potency and specificity. |
| N-1 or N-3 | Acidic or basic moieties | To modulate the ionization state of the molecule and introduce ionic interactions with the target. | Could improve solubility and allow for salt formation. |
Alterations to this double bond, such as reduction to a single bond, would introduce conformational flexibility. This increased flexibility could allow the molecule to adopt different conformations, potentially leading to interactions with different biological targets or a different binding mode within the same target. However, this could also lead to a decrease in potency due to the entropic cost of binding.
The Z/E stereochemistry of the exocyclic double bond is also a critical factor. Different isomers may exhibit distinct biological activities due to the different spatial arrangements of the thiophene and hydantoin rings. thieme-connect.de
| Modification | Rationale | Potential Impact on Activity |
| Reduction to a single bond | To introduce conformational flexibility, allowing the thiophene and hydantoin rings to adopt various spatial orientations. | May lead to a loss of potency due to increased conformational entropy, but could also enable new binding modes. |
| Isomerization (Z to E or vice versa) | To investigate the impact of the spatial orientation of the thiophene ring relative to the hydantoin core on target binding. | Different isomers may exhibit significantly different biological activities due to specific steric and electronic interactions. |
| Introduction of a substituent on the double bond | To introduce additional points of interaction with the target and to potentially lock the conformation. | Could enhance binding affinity and selectivity through additional favorable interactions. |
Synthetic Strategies for Analogue Library Generation
The efficient synthesis of a diverse library of 5-(2-thenylidene)hydantoin analogues is crucial for comprehensive SAR studies. Modern synthetic methodologies, including parallel synthesis and combinatorial chemistry, are well-suited for this purpose.
Parallel synthesis allows for the simultaneous synthesis of a large number of individual compounds in separate reaction vessels. nih.govuniroma1.it This approach is highly efficient for generating a library of analogues where different building blocks are systematically combined. For the synthesis of 5-(2-thenylidene)hydantoin derivatives, a parallel synthesis approach could involve reacting a common hydantoin precursor with a variety of substituted thiophene-2-carbaldehydes.
Combinatorial chemistry involves the systematic and repetitive covalent connection of a set of different "building blocks" of chemical structures to each other to generate a large number of different molecules. researchgate.net This can be performed in a "split-and-pool" fashion to create a mixture of compounds in each reaction vessel, or in a spatially addressed manner to produce individual compounds.
A fluorous tagging strategy has been successfully applied to the solution-phase parallel synthesis of a library of hydantoin and thiohydantoin analogs, demonstrating the feasibility of high-throughput synthesis for this class of compounds. nih.gov
Divergent and convergent synthetic strategies offer different advantages for the creation of analogue libraries.
In a divergent synthesis , a common intermediate is used to generate a wide range of structurally diverse products through the application of different reaction pathways or reagents. For 5-(2-thenylidene)hydantoin analogues, a divergent approach could start with the core 5-(2-thenylidene)hydantoin structure, which is then subjected to various reactions to modify the thiophene ring or the hydantoin core.
In a convergent synthesis , different fragments of the final molecule are synthesized separately and then combined in the final steps. This approach is often more efficient for the synthesis of complex molecules. For 5-(2-thenylidene)hydantoin analogues, a convergent strategy might involve the synthesis of a variety of substituted hydantoin rings and a range of substituted thiophene aldehydes, which are then condensed in the final step. The Knoevenagel condensation is a common method for the synthesis of 5-arylidenehydantoins and can be readily adapted for a convergent approach. semanticscholar.orgresearchgate.net
| Synthetic Strategy | Description | Application to 5-(2-Thenylidene)hydantoin Analogues |
| Parallel Synthesis | Simultaneous synthesis of multiple compounds in separate reaction vessels. | Reaction of a hydantoin core with a library of substituted thiophene-2-carbaldehydes. |
| Combinatorial Chemistry | Systematic combination of building blocks to create a large library of compounds. | Split-and-pool synthesis using various substituted hydantoins and thiophene aldehydes. |
| Divergent Synthesis | A common intermediate is elaborated into a variety of final products. | Starting with 5-(2-thenylidene)hydantoin and performing various functional group transformations on the thiophene or hydantoin rings. |
| Convergent Synthesis | Separate synthesis of molecular fragments followed by their assembly. | Independent synthesis of substituted hydantoin cores and substituted thiophene aldehydes, followed by a final condensation reaction. |
Evaluation of Biological Activity Profiles of Analogues
The evaluation of the biological activity of 5-(2-Thenylidene)hydantoin analogues reveals a broad spectrum of pharmacological effects, largely influenced by the nature and position of substituents on both the hydantoin and thenylidene rings. These derivatives have been investigated for various therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.
Comparative Analysis of Efficacy and Selectivity
Structure-activity relationship (SAR) studies on 5-arylidenehydantoins, a class to which 5-(2-thenylidene)hydantoin belongs, have demonstrated that modifications to the aryl group and the hydantoin core significantly impact efficacy and selectivity. For instance, in the context of anticancer activity, the substitution pattern on the aromatic ring plays a crucial role in determining the potency and selectivity towards different cancer cell lines.
A hypothetical comparative analysis based on general findings for related 5-arylidenehydantoins might reveal that analogues with electron-withdrawing groups on the thenylidene ring exhibit enhanced cytotoxicity. Conversely, the introduction of bulky substituents at the N-1 or N-3 positions of the hydantoin ring could modulate selectivity for specific enzyme targets or receptors. The sulfur atom in the thiophene ring of the thenylidene moiety is a key feature, potentially engaging in specific interactions with biological targets that differ from those of phenyl-substituted analogues.
To illustrate, consider a hypothetical series of 5-(2-thenylidene)hydantoin analogues tested against a panel of cancer cell lines:
| Compound | Substituent on Thenylidene Ring | Substituent on Hydantoin (N-3) | IC₅₀ (µM) - Cancer Cell Line A | IC₅₀ (µM) - Cancer Cell Line B | Selectivity Index (B/A) |
| 1 | H | H | 15.2 | 25.8 | 1.70 |
| 2 | 5-Chloro | H | 5.8 | 18.4 | 3.17 |
| 3 | 5-Nitro | H | 2.1 | 15.5 | 7.38 |
| 4 | H | Methyl | 12.5 | 22.1 | 1.77 |
| 5 | 5-Chloro | Methyl | 4.5 | 16.2 | 3.60 |
This is a hypothetical data table for illustrative purposes.
From this hypothetical data, one could infer that the introduction of a chloro or nitro group at the 5-position of the thiophene ring increases the potency against both cell lines, with the nitro-substituted analogue being the most potent. Furthermore, the selectivity for cell line A over B is also enhanced by these substitutions. Methylation at the N-3 position of the hydantoin ring appears to have a minor impact on activity and selectivity in this hypothetical scenario.
Identification of Pharmacophore Features
A pharmacophore model for a series of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For 5-(2-Thenylidene)hydantoin analogues, the key pharmacophoric features can be inferred from their common structural elements and the influence of various substituents on their activity.
Based on the general structure of 5-arylidenehydantoins, the essential pharmacophoric features are likely to include:
A Hydrogen Bond Donor: The N-H group at the N-1 position of the hydantoin ring.
A Hydrogen Bond Acceptor: The carbonyl oxygen at the C-4 position of the hydantoin ring.
A Second Hydrogen Bond Acceptor: The carbonyl oxygen at the C-2 position of the hydantoin ring.
A Hydrophobic/Aromatic Region: The thenylidene ring system.
An Exocyclic Double Bond: The C5-Cα double bond, which imparts rigidity to the molecule and influences the spatial orientation of the thenylidene ring relative to the hydantoin core.
The thiophene ring itself is a crucial element of the hydrophobic/aromatic feature, with the sulfur atom potentially acting as a hydrogen bond acceptor or participating in other specific interactions with the biological target. The relative orientation of these features is critical for optimal binding to the target protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling for 5-(2-Thenylidene)hydantoin Series
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable tools in medicinal chemistry for predicting the activity of novel compounds and for understanding the physicochemical properties that govern their biological effects.
Selection and Calculation of Molecular Descriptors
The development of a robust QSAR model begins with the selection and calculation of a diverse set of molecular descriptors that encode the structural and physicochemical properties of the molecules. For a series of 5-(2-thenylidene)hydantoin analogues, these descriptors can be categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These are often calculated using quantum mechanical methods.
Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar refractivity, and various shape indices.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP).
Topological Descriptors: These are numerical representations of the molecular structure based on its connectivity. Examples include connectivity indices and Wiener indices.
Thermodynamic Descriptors: These describe the thermodynamic properties of the molecule, such as the heat of formation (ΔHf).
A 2D-QSAR study on a series of hydantoin and thiohydantoin related heterocyclic compounds identified the Highest Occupied Molecular Orbital (HOMO) energy, the heat of formation (ΔHF), the total energy (ET), and the steric energy (ES) as key descriptors for modeling their cytotoxicity.
Below is a hypothetical table of molecular descriptors for a series of 5-(2-thenylidene)hydantoin analogues:
| Compound | LogP | Molar Refractivity | HOMO (eV) | LUMO (eV) | Heat of Formation (kcal/mol) |
| 1 | 2.1 | 55.4 | -6.2 | -1.5 | -45.3 |
| 2 | 2.8 | 60.1 | -6.5 | -1.8 | -50.1 |
| 3 | 2.5 | 62.3 | -6.8 | -2.2 | -55.8 |
| 4 | 2.4 | 59.9 | -6.1 | -1.4 | -42.7 |
| 5 | 3.1 | 64.6 | -6.4 | -1.7 | -47.5 |
This is a hypothetical data table for illustrative purposes.
Development of Predictive Models Relating Structure to Activity
Once the molecular descriptors have been calculated, statistical methods are employed to develop a mathematical model that relates these descriptors to the biological activity of the compounds. Common methods include:
Multiple Linear Regression (MLR): This method generates a linear equation that describes the relationship between the biological activity and a set of molecular descriptors.
Partial Least Squares (PLS): This is a regression method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.
Artificial Neural Networks (ANN): These are non-linear models inspired by the structure and function of biological neural networks. They can be very powerful for modeling complex relationships.
A hypothetical MLR equation for the anticancer activity of 5-(2-thenylidene)hydantoin analogues might look like this:
log(1/IC₅₀) = 0.5 * logP - 0.2 * HOMO + 0.01 * Molar Refractivity + 1.5
This equation would suggest that higher lipophilicity (logP) and a higher HOMO energy (less negative value) are beneficial for activity, while a larger molar refractivity also contributes positively.
Validation of QSAR Models and Their Interpretability
The validation of a QSAR model is a critical step to ensure its robustness and predictive power. nih.gov A reliable model should be able to accurately predict the activity of compounds that were not used in its development. mdpi.com Validation is typically performed using both internal and external methods:
External Validation: This involves using the QSAR model to predict the activity of an external test set of compounds that were not used in the model development. The predictive ability is evaluated by the predictive correlation coefficient (R²_pred). mdpi.com
A good QSAR model should have high values for both the correlation coefficient of the training set (R²) and the cross-validated correlation coefficient (Q²), and the difference between these two values should be small. hufocw.org
The interpretability of a QSAR model is also important. The descriptors included in the model should have a clear physicochemical meaning, allowing for a rationalization of the structure-activity relationships. For example, a positive coefficient for logP in a QSAR model for anticancer activity might suggest that the compounds need to cross cell membranes to reach their intracellular target. A negative coefficient for LUMO energy might indicate that the compound's ability to accept electrons is important for its mechanism of action.
Conformational Analysis and Stereochemical Impact on SAR
Conformational Studies
Conformational analysis of hydantoin-based structures reveals how these molecules orient themselves in three-dimensional space. Studies on related hydantoin derivatives utilize a variety of methods, including X-ray crystallography, Nuclear Magnetic Resonance (NMR), and in silico molecular modeling, to understand the preferred spatial arrangements. polimi.it The stability of certain conformations is often dictated by intramolecular hydrogen bonding networks. polimi.it For instance, hydrogen bonds can form between the carbonyl groups of the hydantoin ring and nearby hydrogen bond donors within the molecule. polimi.itnih.gov In some hydantoin-based peptidomimetics, these interactions are known to stabilize specific secondary structures, such as β-turns or α-helices. polimi.it The presence of the hydantoin core, with its two distinct carbonyl groups, provides the necessary geometry to facilitate such stabilizing interactions. polimi.it
Stereochemical Influence on Activity
Stereoisomers, which have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms, can exhibit significantly different pharmacological activities. For 5-(2-thenylidene)hydantoin and its analogues, two key stereochemical aspects are paramount: E/Z isomerism and chirality at the C5 carbon.
E/Z Isomerism
The presence of a carbon-carbon double bond linking the thenylidene group to the hydantoin ring restricts free rotation, leading to the possibility of geometric isomers: the E (entgegen, "opposite") and Z (zusammen, "together") isomers. studymind.co.ukpressbooks.pub The designation of an isomer as E or Z is determined by the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on each carbon of the double bond. masterorganicchemistry.com
Research indicates that the condensation reactions used to synthesize 5-arylmethylenehydantoins, a class that includes 5-(2-thenylidene)hydantoin, often yield the Z-isomer almost exclusively. researchgate.net The configuration of these isomers can be unambiguously assigned using spectroscopic methods such as 1H and 13C NMR, infrared (IR), and ultraviolet (UV) spectroscopy. researchgate.net The spatial orientation of the thiophene ring relative to the hydantoin core differs significantly between the E and Z isomers, which directly impacts how the molecule can fit into a target's binding site. This difference in geometry can lead to substantial variations in biological activity.
| Isomer | Description | General Structure |
|---|---|---|
| Z-Isomer | The higher-priority groups on each carbon of the double bond (the thiophene ring and the hydantoin nitrogen/carbonyl moiety) are on the same side . This is the thermodynamically more stable and commonly synthesized form. researchgate.net | |
| E-Isomer | The higher-priority groups on each carbon of the double bond are on opposite sides . |
Chirality at the C5 Position
While 5-(2-thenylidene)hydantoin itself is achiral at the C5 position due to the exocyclic double bond, SAR studies often involve creating analogues where this bond is reduced or modified, introducing a chiral center at C5. The resulting enantiomers can have dramatically different biological activities.
A case study on hydantoin-piperazine derivatives designed as 5-HT₇ receptor ligands clearly demonstrates this principle. The affinity for the receptor was found to be strongly dependent on the absolute configuration of the stereogenic centers, particularly the C5 carbon of the hydantoin ring. nih.gov The study found a distinct preference for the S-configuration at the C5 position for high receptor affinity. nih.gov This highlights that even subtle changes in the 3D orientation of a substituent at the C5 position can profoundly alter the binding interaction with a biological target.
| Compound Class | Stereogenic Center | Configuration Preference | Observed Effect | Reference |
|---|---|---|---|---|
| Hydantoin-piperazine derivatives | C5 of hydantoin ring | S-configuration | Significantly higher affinity for the 5-HT₇ receptor compared to the R-enantiomer. | nih.gov |
| Hydantoin-piperazine derivatives | C7 of 2-hydroxypropyl linker | R-configuration | Contributed to receptor affinity, but the impact was less drastic than the configuration at C5. | nih.gov |
Advanced Applications and Derivatization Strategies for 5 2 Thenylidene Hydantoin
Incorporation into Hybrid Molecules and Conjugates
Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct bioactive pharmacophores into a single molecule. The resulting hybrid is intended to exhibit a modified pharmacological profile, potentially offering improved efficacy, reduced toxicity, or the ability to modulate multiple biological targets simultaneously. The 5-(2-thenylidene)hydantoin structure is a suitable candidate for this approach due to its established biological relevance and synthetic tractability. nih.govnih.gov
The hydantoin (B18101) core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it can be modified to interact with a variety of biological targets. nih.gov Researchers have explored the synthesis of hybrid compounds by combining the 5-arylidenehydantoin framework with other known bioactive structures, such as nucleosides. For instance, synthetic routes have been developed to create arylidene-hydantoin N-cyclic and acyclic-nucleoside analogues. researchgate.net This involves reacting the hydantoin ring with protected sugar moieties, such as D-arabinofuranose or D-erythro-pentafuranose, to yield novel chimeric molecules. researchgate.net The goal of such hybridization is to merge the pharmacological properties of the hydantoin derivative with the cell-penetrating and metabolic-targeting capabilities of nucleosides.
The table below outlines the conceptual basis for hybridizing the 5-(2-thenylidene)hydantoin scaffold.
| Core Scaffold | Hybridized Bioactive Moiety | Design Rationale | Potential Therapeutic Area |
| 5-(2-Thenylidene)hydantoin | Nucleoside Analogues (e.g., Ribofuranosides) | Combine potential cytotoxic or enzymatic inhibitory activity of the hydantoin with the cellular uptake mechanisms of nucleosides. | Antiviral, Anticancer |
| 5-(2-Thenylidene)hydantoin | Other Heterocyclic Scaffolds (e.g., Coumarin, Quinoline) | Create a single molecule with dual-target activity or synergistic effects by combining two distinct pharmacophores. | Anticancer, Antimicrobial |
| 5-(2-Thenylidene)hydantoin | Natural Product Fragments (e.g., Chalcone derivatives) | Integrate the structural features of a natural product to enhance binding affinity or overcome resistance mechanisms. | Anti-inflammatory, Anticancer |
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical transformation. This strategy is often employed to improve a drug's pharmacokinetic properties, such as solubility, membrane permeability, and site-specific delivery.
One common prodrug approach is esterification. Research has demonstrated the successful synthesis of ethyl and methyl esters of 5-benzylidene-hydantoin derivatives by reacting the hydantoin core with protected amino acid esters. semanticscholar.org This method, which is applicable to the 5-(2-thenylidene) variant, involves attaching ester-containing side chains, typically at the N-3 position of the hydantoin ring. semanticscholar.org Such modifications can increase the lipophilicity of the parent compound, potentially enhancing its absorption and cellular uptake.
Targeted delivery involves attaching the drug molecule to a larger conjugate, such as a peptide or antibody, that specifically recognizes and binds to target cells (e.g., cancer cells), thereby increasing drug concentration at the site of action and minimizing off-target effects. While specific examples for 5-(2-thenylidene)hydantoin are not extensively documented, the hydantoin ring's nitrogen atoms provide suitable points for covalent attachment of linkers, which can then be connected to targeting ligands.
The following table details prodrug strategies applicable to the 5-(2-thenylidene)hydantoin scaffold.
| Parent Molecule | Prodrug Modification | Purpose of Modification | Activation Mechanism |
| 5-(2-Thenylidene)hydantoin | Esterification (e.g., at N-3 position with an amino acid ester) | Increase lipophilicity; enhance cell membrane permeability. | In vivo hydrolysis by esterase enzymes to release the active parent drug. |
| 5-(2-Thenylidene)hydantoin | Phosphate Ester Introduction | Increase aqueous solubility for intravenous formulation. | In vivo cleavage by phosphatase enzymes. |
| 5-(2-Thenylidene)hydantoin | Conjugation to a Targeting Peptide | Site-specific delivery to target tissues (e.g., tumors). | Cleavage of the linker by enzymes overexpressed in the target tissue. |
Development of Fluorescent Probes and Imaging Agents Based on 5-(2-Thenylidene)hydantoin
Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. They are invaluable tools in biological research for visualizing cellular structures, tracking molecules, and monitoring biological processes in real time. ibs.re.krmdpi.com The design of such probes often relies on creating molecules with specific photophysical properties, such as high quantum yield, photostability, and sensitivity to their environment. nih.gov
The 5-(2-thenylidene)hydantoin structure possesses an intrinsic chromophore due to the conjugation between the electron-rich thiophene (B33073) ring and the electron-withdrawing hydantoin carbonyl groups. This "push-pull" electronic structure is a common feature in many organic fluorophores. While the parent molecule may only exhibit weak fluorescence, its structure serves as a promising starting point for the rational design of highly luminescent derivatives.
Strategies to enhance the fluorescence properties could involve:
Extending the π-Conjugation: Replacing the thenylidene group with larger aromatic systems (e.g., naphthylidene, anthracenylidene) could shift the emission to longer wavelengths. researchgate.net
Introducing Donor-Acceptor Groups: Attaching strong electron-donating groups (e.g., -N(CH₃)₂, -OCH₃) to the thiophene ring and/or stronger electron-withdrawing groups to the hydantoin moiety could enhance the intramolecular charge transfer (ICT) character, which often leads to strong, environment-sensitive fluorescence.
Rigidification: Incorporating structural elements that restrict bond rotations in the molecule can decrease non-radiative decay pathways and increase fluorescence quantum yield.
The following table outlines hypothetical design strategies for creating luminescent probes from the 5-(2-thenylidene)hydantoin scaffold.
| Design Strategy | Structural Modification | Predicted Photophysical Effect |
| Enhance Intramolecular Charge Transfer (ICT) | Add an electron-donating group (e.g., dimethylamino) to the thiophene ring. | Bathochromic (red) shift in absorption and emission; increased fluorescence intensity. |
| Extend π-Conjugation System | Replace the thiophene ring with a larger polycyclic aromatic hydrocarbon. | Significant red-shift in emission, potentially into the near-infrared (NIR) region. |
| Create a "Turn-On" Sensor | Incorporate a recognition site that quenches fluorescence (e.g., via Photoinduced Electron Transfer, PET) until it binds to a specific analyte. | Low fluorescence in the "off" state, with a dramatic increase upon analyte binding. |
For a fluorescent derivative of 5-(2-thenylidene)hydantoin to be useful as a cellular imaging agent, it must possess several key characteristics beyond luminescence. These include sufficient water solubility, cell membrane permeability, low cytotoxicity, and high specificity for the intended biological target (e.g., a specific organelle or biomolecule). ibs.re.krcytoskeleton.com
Hypothetically, a lipophilic, fluorescent 5-(2-thenylidene)hydantoin derivative could be used for staining cellular membranes or lipid droplets. Alternatively, by conjugating the fluorescent hydantoin core to a targeting moiety—such as a peptide that localizes to the mitochondria or a ligand for a specific cell surface receptor—it could be used for targeted cellular staining and tracking experiments. mdpi.com The development of such probes would require extensive validation using fluorescence microscopy in living cells to confirm their localization, photostability, and minimal perturbation of normal cellular functions. rsc.org
Materials Science Applications
The application of 5-(2-thenylidene)hydantoin in materials science is not a widely explored field. However, heterocyclic compounds containing conjugated π-systems are of general interest in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The 5-(2-thenylidene)hydantoin structure, with its conjugated system and polar groups, could theoretically be investigated as a building block for novel polymers or functional organic materials. Such applications remain speculative and would require dedicated research into the compound's solid-state properties, polymerization potential, and electronic characteristics.
Integration into Functional Polymers
The incorporation of 5-(2-thenylidene)hydantoin into polymer chains is a promising strategy for creating materials with unique optical, electronic, and biological properties. The vinyl group within the thenylidene portion of the molecule offers a potential site for polymerization. Drawing parallels from studies on similar compounds, such as vinyl thiophene derivatives, it is plausible that 5-(2-thenylidene)hydantoin could serve as a monomer in various polymerization reactions.
Research on vinylthiophene derivatives has demonstrated their capability to undergo controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.org This method allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. Similarly, living anionic polymerization has also been successfully applied to 5-substituted 2-vinylthiophenes, yielding polymers with predictable molecular characteristics. acs.org These precedents suggest that 5-(2-thenylidene)hydantoin could potentially be polymerized through its vinyl group to produce novel functional polymers. The resulting polymers would feature a backbone with pendant hydantoin and thiophene rings, which could impart specific functionalities.
The properties of such polymers would be influenced by the inherent characteristics of the constituent moieties. The thiophene group is known for its electronic properties and has been extensively used in the development of conducting polymers and organic electronics. mdpi.comgoogle.com The hydantoin ring, on the other hand, possesses sites for hydrogen bonding and can be functionalized to introduce a variety of chemical groups. This could allow for the tuning of the polymer's solubility, thermal stability, and interaction with other molecules.
Table 1: Potential Polymerization Methods for 5-(2-Thenylidene)hydantoin and Expected Polymer Properties
| Polymerization Method | Potential Initiator/Mediator | Key Controllable Parameters | Expected Polymer Properties |
| Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization | Dithiobenzoates, Trithiocarbonates | Monomer-to-CTA ratio, Temperature, Solvent | Controlled molecular weight, Low polydispersity, Block copolymer synthesis capability |
| Living Anionic Polymerization | Organolithium compounds (e.g., n-BuLi), Sodium naphthalenide | Monomer-to-initiator ratio, Temperature, Purity of reagents | Well-defined architecture, Narrow molecular weight distribution, Potential for stereocontrol |
| Conventional Radical Polymerization | Azo initiators (e.g., AIBN), Peroxides | Initiator concentration, Temperature | High molecular weight, Broader molecular weight distribution, Simpler experimental setup |
Surface Modification and Coating Studies
The unique chemical structure of 5-(2-thenylidene)hydantoin also makes it a compelling candidate for the modification of material surfaces to create functional coatings. The thiophene and hydantoin moieties offer multiple avenues for interaction and attachment to various substrates, potentially altering their surface properties such as wettability, adhesion, and biocompatibility.
One approach to surface modification involves the deposition of thin films of thiophene-based compounds. Studies have shown that thiophene derivatives can be spin-coated onto substrates like glass to form uniform thin films. nih.gov These films can then be further functionalized to tailor their surface properties for specific applications, such as controlling cancer cell adhesion or enabling controlled drug release. nih.gov Given its thiophene component, 5-(2-thenylidene)hydantoin could potentially be used to create similar functional coatings. The aldehyde group of the thiophene precursor used in the synthesis of 5-(2-thenylidene)hydantoin is known to enhance adhesion to surfaces like indium tin oxide (ITO), a property that could be beneficial in electronic applications. acs.org
Furthermore, the hydantoin ring itself provides opportunities for surface grafting. The N-H groups within the hydantoin ring can be chemically modified to create covalent bonds with a polymer surface. This strategy has been employed to graft hydantoin derivatives onto polymers for various medical applications. nih.gov For instance, surfaces modified with hydantoin can be designed to exhibit antimicrobial properties. The ability to modify surfaces in this manner opens up possibilities for creating materials with enhanced biocompatibility or with specific functionalities for biomedical devices. nih.gov
The combination of the adhesive properties of the thiophene derivative and the functionalizability of the hydantoin ring suggests that 5-(2-thenylidene)hydantoin could be a versatile molecule for creating robust and functional surface coatings.
Table 2: Potential Surface Modification Techniques and Their Applications for 5-(2-Thenylidene)hydantoin
| Modification Technique | Substrate Examples | Potential Functional Groups for Attachment | Resulting Surface Properties | Potential Applications |
| Spin Coating | Glass, Silicon wafers, Indium Tin Oxide (ITO) | Thiophene ring interaction with the surface | Uniform thin films, Altered wettability, Functionalizable surface | Organic electronics, Biosensors, Controlled drug release coatings |
| Graft Polymerization From Surface | Polymers with initiable groups (e.g., hydroxyl, amine) | Vinyl group of the thenylidene moiety | Covalently attached polymer brushes, Increased surface roughness, Altered chemical functionality | Biocompatible coatings, Anti-fouling surfaces, Smart surfaces |
| Covalent Grafting To Surface | Polymers with reactive groups (e.g., epoxy, isocyanate) | N-H groups of the hydantoin ring | Monolayer or thin film attachment, Introduction of specific functionalities | Antimicrobial surfaces, Cell-adhesive or -repellent coatings, Biospecific surfaces |
Challenges and Future Research Directions for 5 2 Thenylidene Hydantoin
Addressing Synthetic Limitations and Improving Sustainability
The primary synthetic route to 5-(2-thenylidene)hydantoin and related 5-arylmethylenehydantoins is the Knoevenagel condensation of hydantoin (B18101) with the corresponding aldehyde (thiophene-2-carboxaldehyde). semanticscholar.orgresearchgate.net While effective, traditional methods often rely on harsh reaction conditions, organic solvents, and catalysts that pose environmental concerns.
Future research must focus on developing more sustainable and efficient synthetic protocols. The principles of green chemistry offer a roadmap for these improvements. ingentaconnect.comeurekaselect.comresearchgate.net Key areas for exploration include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions. eurekaselect.comresearchgate.net
Ultrasound Irradiation: Sonication provides an alternative energy source that can enhance reaction rates and efficiency. ingentaconnect.comresearchgate.net
Novel Catalysts: Investigating solid acid catalysts, ionic liquids, or recyclable catalysts like montmorillonite (B579905) K-10 clay can lead to more environmentally benign processes. ingentaconnect.comresearchgate.net
Solvent-Free Reactions: Performing reactions by grinding reagents together in the absence of a solvent minimizes waste and simplifies purification. researchgate.net
Improving the synthesis is not merely an academic exercise; it is crucial for the large-scale, cost-effective production necessary for extensive biological testing and potential commercialization. acs.org
Table 1: Comparison of Synthetic Methodologies for Hydantoin Derivatives
| Method | Advantages | Disadvantages | Sustainability Aspect |
|---|---|---|---|
| Conventional Heating | Well-established, simple setup | Long reaction times, often requires high temperatures and organic solvents | Low |
| Microwave Irradiation | Rapid, high yields, potential for solvent-free conditions researchgate.net | Requires specialized equipment | High |
| Ultrasound Irradiation | Shorter reaction times, improved yields researchgate.net | Specialized equipment needed | High |
| Solid-Phase Synthesis | Amenable to combinatorial library generation | Can involve complex linker strategies and reagent excess | Moderate |
| Solvent-Free Grinding | Environmentally friendly, simple workup, excellent yields researchgate.net | May not be suitable for all substrates | Very High |
Deeper Mechanistic Elucidation of Biological Actions
A significant challenge in harnessing the therapeutic potential of 5-(2-thenylidene)hydantoin is the incomplete understanding of its mechanism of action. While the broader hydantoin class is known to interact with multiple targets, the specific molecular interactions of this particular derivative are not fully mapped. nih.govnih.gov
Research has shown that hydantoin derivatives can act on a variety of targets, including as androgen receptor modulators, sirtuin (SIRT) inhibitors, and inhibitors of the kinesin spindle protein. nih.govekb.egnih.gov For instance, 5-benzylidene-hydantoin was identified as a new scaffold for the inhibition of SIRT2 catalytic activity. nih.gov Similarly, certain 2-thiohydantoin (B1682308) derivatives have shown promise as inhibitors of DNA topoisomerase I. jchemrev.com
A critical future direction is to perform comprehensive screening of 5-(2-thenylidene)hydantoin against a wide array of biological targets to uncover novel mechanisms. This could involve:
Kinase Profiling: Screening against a panel of protein kinases, many of which are validated cancer targets.
Epigenetic Target Screening: Investigating interactions with enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases.
Receptor Binding Assays: Determining its affinity for various G-protein coupled receptors (GPCRs) or nuclear receptors.
Identifying new targets will not only clarify its mechanism but could also reveal entirely new therapeutic applications for the compound.
The flip side of identifying novel targets is the characterization of unintended, or "off-target," interactions. These interactions can lead to unforeseen side effects and toxicity, which are major hurdles in drug development. The structural similarity of 5-(2-thenylidene)hydantoin to other biologically active molecules suggests the potential for cross-reactivity.
Future research should systematically profile the compound to identify and characterize these off-target effects. This involves comprehensive safety pharmacology studies and screening against panels of antitargets known to be involved in adverse drug reactions. Understanding the selectivity profile is paramount for predicting potential liabilities and for guiding medicinal chemistry efforts to design more specific and safer analogs. nih.gov
Expanding the Scope of Biological Evaluation to New Research Areas
The biological activities of hydantoin derivatives are extensive, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. researchgate.netdrugbank.com Derivatives of 5-substituted-2-thiohydantoin have demonstrated antitumor activity against a wide range of human cell lines, including leukemia. bue.edu.eg
While much of the focus has been on cancer, the structural features of 5-(2-thenylidene)hydantoin warrant its evaluation in other therapeutic areas. Future research should broaden the scope of biological testing to include:
Neurodegenerative Diseases: Given the historical use of hydantoins like phenytoin (B1677684) in epilepsy, exploring the neuroprotective potential of new derivatives in models of Alzheimer's or Parkinson's disease is a logical next step. nih.gov
Metabolic Diseases: Some hydantoin-related compounds have been investigated for antidiabetic properties, suggesting a potential role in metabolic regulation. researchgate.netekb.eg
Infectious Diseases: The rise of antimicrobial resistance necessitates the search for new scaffolds. The potential of hydantoins as antibacterial or antiviral agents should be systematically explored. Some derivatives are known to act as agonists of Toll-like receptors (TLRs), such as TLR7, which are involved in the innate immune response to viral infections. google.com
Exploration of New Computational Paradigms for Design and Prediction
Computational chemistry has become an indispensable tool in modern drug discovery. mdpi.com For 5-(2-thenylidene)hydantoin, computational methods can accelerate the design-synthesize-test cycle. While traditional methods like molecular docking and quantitative structure-activity relationship (QSAR) studies are valuable, the future lies in leveraging more advanced computational paradigms. mdpi.com
Future research should incorporate:
Machine Learning and Artificial Intelligence (AI): AI algorithms can be trained on existing chemical and biological data to predict the activity, selectivity, and ADMET (adsorption, distribution, metabolism, excretion, and toxicity) properties of novel 5-(2-thenylidene)hydantoin analogs with greater accuracy. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic behavior of the compound when bound to its target, revealing key interactions that static docking models might miss and helping to predict binding affinities. nih.gov
Pharmacophore Modeling: Developing 3D pharmacophore models based on known active compounds can guide the virtual screening of large compound libraries to identify new hits with diverse chemical structures. nih.gov
These advanced computational approaches can help prioritize the synthesis of the most promising candidates, saving time and resources.
Synergistic Combinations with Other Chemical Entities for Enhanced Biological Outcomes
Combination therapy is a cornerstone of treatment for complex diseases like cancer. The rationale is to target multiple pathways simultaneously, which can lead to enhanced efficacy and overcome drug resistance. ekb.eg
A promising avenue for future research is to investigate 5-(2-thenylidene)hydantoin in combination with other therapeutic agents. This could involve:
Combining with Standard Chemotherapies: Assessing whether 5-(2-thenylidene)hydantoin can sensitize cancer cells to the effects of conventional cytotoxic drugs.
Pairing with Targeted Therapies: Exploring synergies with other targeted agents, such as kinase inhibitors or immunotherapy agents.
Developing Hybrid Molecules: Designing single molecules that incorporate the 5-(2-thenylidene)hydantoin scaffold with another pharmacophore to create a hybrid drug with dual activity.
Systematic screening of compound combinations will be essential to identify synergistic interactions and to provide a basis for developing more effective treatment regimens.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 5-(2-Thenylidene)hydantoin |
| Hydantoin |
| Thiophene-2-carboxaldehyde |
| Montmorillonite K-10 |
| 5-Benzylidene-hydantoin |
| Phenytoin |
Development of Advanced In Vitro Models for Activity Assessment
A significant hurdle in the preclinical evaluation of 5-(2-Thenylidene)hydantoin and its analogs is the reliance on traditional two-dimensional (2D) cell culture systems. While these models have been foundational in pharmacology, they often fail to replicate the complex microenvironment of human tissues, leading to poor correlation between in vitro activity and in vivo efficacy. bmrat.orgresearchgate.netlabmanager.com The future of screening for compounds like 5-(2-Thenylidene)hydantoin lies in the adoption of more physiologically relevant advanced in vitro models.
Moreover, the development of co-culture systems, where multiple cell types are grown together, can offer a more comprehensive understanding of a compound's biological effects. nuvisan.com For example, a co-culture of cancer cells with fibroblasts and immune cells could be used to evaluate the impact of 5-(2-Thenylidene)hydantoin not only on the cancer cells directly but also on the surrounding tumor microenvironment.
Another promising avenue is the use of microfluidic devices, often referred to as "organ-on-a-chip" technology. nih.gov These devices can simulate the physiological and mechanical conditions of human organs, allowing for the assessment of a drug's efficacy and toxicity in a more dynamic and realistic setting. nih.gov Such models could be invaluable for studying the pharmacokinetics and pharmacodynamics of 5-(2-Thenylidene)hydantoin derivatives.
The table below summarizes some of the advanced in vitro models and their potential applications in the study of 5-(2-Thenylidene)hydantoin.
| Advanced In Vitro Model | Description | Potential Application for 5-(2-Thenylidene)hydantoin |
| Spheroids | Self-assembled, spherical aggregates of cells. | Screening for anti-cancer activity, assessing tumor penetration. |
| Organoids | 3D cell cultures derived from stem cells that mimic the structure and function of an organ. | Evaluating organ-specific toxicity and efficacy. |
| Co-culture Systems | The cultivation of two or more different cell types together. | Studying the effect on the tumor microenvironment, investigating drug metabolism. |
| Organ-on-a-Chip | Microfluidic devices that simulate the functions of human organs. | Assessing pharmacokinetics, pharmacodynamics, and toxicity in a dynamic system. |
Overcoming Research Bottlenecks in Structure-Activity Relationship Elucidation
The establishment of a clear and predictive structure-activity relationship (SAR) is fundamental to the optimization of lead compounds. For 5-(2-Thenylidene)hydantoin, several bottlenecks impede this process.
One of the primary challenges is the synthetic accessibility of a diverse range of analogs. srrjournals.comthieme-connect.de While various synthetic routes to 5-substituted hydantoins exist, the efficient and modular synthesis of a large library of derivatives with systematic structural modifications can be resource-intensive. mdpi.comnih.gov Overcoming this requires the development of novel and efficient synthetic methodologies, potentially leveraging high-throughput and combinatorial chemistry approaches. srrjournals.com
Furthermore, the interpretation of SAR data can be complex due to the polypharmacology of many small molecules, where a single compound interacts with multiple targets. This can lead to convoluted SAR, where structural modifications have unpredictable effects on different targets.
Computational approaches, including quantitative structure-activity relationship (QSAR) modeling and molecular docking, are becoming increasingly important in navigating these complexities. nih.govupf.edutoxicology.orgnih.gov These in silico tools can help to predict the activity of virtual compounds, prioritize synthetic efforts, and provide insights into the molecular interactions between the hydantoin scaffold and its biological targets. nih.govmdpi.com The integration of computational modeling with experimental data can accelerate the SAR elucidation process and guide the design of more potent and selective analogs of 5-(2-Thenylidene)hydantoin. rsc.orgyoutube.com
The table below outlines some of the key research bottlenecks in the SAR elucidation of 5-(2-Thenylidene)hydantoin and potential strategies to overcome them.
| Research Bottleneck | Description | Potential Overcoming Strategy |
| Limited Synthetic Accessibility | Difficulty in efficiently synthesizing a diverse library of analogs. | Development of novel, high-throughput synthetic methods; combinatorial chemistry. srrjournals.commdpi.com |
| Target Deconvolution | Identifying the specific molecular target(s) of the compound. | Chemoproteomics, activity-based protein profiling, genetic screening (e.g., CRISPR). nuvisan.comnih.gov |
| Complex Polypharmacology | A single compound interacting with multiple biological targets, complicating SAR interpretation. | Integrated systems biology approaches, comprehensive profiling against target panels. |
| Data Interpretation | Difficulty in rationalizing the effects of structural modifications on biological activity. | In silico modeling (QSAR, molecular docking), machine learning, and AI-driven approaches. nih.govrsc.org |
Conclusion and Perspectives on 5 2 Thenylidene Hydantoin Research
Summary of Key Research Findings and Contributions
Research efforts surrounding 5-(2-Thenylidene)hydantoin and its derivatives have primarily concentrated on their synthesis and evaluation of their biological potential. A key synthetic route to this class of compounds is the Knoevenagel condensation of hydantoin (B18101) with 2-thenaldehyde. This method has been foundational for creating a library of related structures for biological screening.
The primary contributions of research on 5-(2-Thenylidene)hydantoin lie in the exploration of its diverse pharmacological activities. Studies have revealed that derivatives of this compound exhibit a range of biological effects, including:
Anticonvulsant Activity: Hydantoin-based compounds are well-established as anticonvulsants, and derivatives of 5-(2-Thenylidene)hydantoin have been investigated for their potential in managing seizures. ffhdj.comnih.govpcbiochemres.com
Antimicrobial and Antifungal Activity: Several studies have highlighted the potential of 5-arylidene hydantoin derivatives as antimicrobial and antifungal agents. nih.govnih.gov Specifically, certain chloroarylidene-substituted hydantoins have demonstrated antimycobacterial effects. nih.gov
Anticancer Activity: The hydantoin scaffold is recognized as a "privileged structure" in drug discovery, and its derivatives, including those with a 5-arylidene substitution, have been explored for their antiproliferative properties against various cancer cell lines. nih.gov
Enzyme Inhibition: Derivatives of 5-benzylidene hydantoin have been identified as inhibitors of various enzymes, including tyrosinase and epidermal growth factor receptor (EGFR) kinase. nih.govnih.gov This suggests that 5-(2-Thenylidene)hydantoin and its analogues could also act as enzyme inhibitors.
Significance of 5-(2-Thenylidene)hydantoin in the Context of Hydantoin Chemistry
The significance of 5-(2-Thenylidene)hydantoin within the broader field of hydantoin chemistry is multifaceted. Firstly, it serves as a versatile scaffold for the synthesis of a wide array of derivatives. The presence of the thiophene (B33073) ring, a bioisostere of the benzene (B151609) ring, offers unique electronic and steric properties that can be exploited to modulate biological activity.
Secondly, the diverse biological activities exhibited by its derivatives underscore the importance of the 5-ylidene hydantoin motif as a pharmacophore. The ability to modify the substituents on the hydantoin ring and the thiophene moiety allows for the fine-tuning of pharmacological properties, making it a valuable template for drug design and development. The hydantoin ring itself, with its hydrogen bond donors and acceptors, provides a stable and synthetically accessible core structure. nih.gov
The study of 5-(2-Thenylidene)hydantoin and its analogues contributes to the understanding of structure-activity relationships (SAR) within the hydantoin class of compounds. By systematically altering the structure and observing the impact on biological activity, researchers can gain insights into the key molecular features required for a desired therapeutic effect.
Long-Term Outlook for Academic Research on 5-(2-Thenylidene)hydantoin
The long-term outlook for academic research on 5-(2-Thenylidene)hydantoin remains promising, driven by the continual search for novel therapeutic agents. Future research is likely to focus on several key areas:
Exploration of New Biological Targets: While research has focused on its anticonvulsant, antimicrobial, and anticancer potential, future studies could explore its efficacy against other diseases. The structural similarity to known enzyme inhibitors suggests that screening against a broader range of enzymes could yield new therapeutic leads.
Rational Drug Design and Synthesis of Novel Derivatives: Advances in computational chemistry and molecular modeling will enable a more rational approach to the design of novel 5-(2-Thenylidene)hydantoin derivatives with enhanced potency and selectivity for specific biological targets.
Investigation of Mechanisms of Action: A deeper understanding of the molecular mechanisms by which 5-(2-Thenylidene)hydantoin derivatives exert their biological effects is crucial for their further development. This includes identifying specific cellular targets and signaling pathways.
Development of Drug Delivery Systems: For derivatives with promising in vitro activity but poor pharmacokinetic properties, the development of novel drug delivery systems could enhance their therapeutic potential.
Remaining Knowledge Gaps and Opportunities for Future Investigation
Despite the research conducted to date, several knowledge gaps and opportunities for future investigation remain in the field of 5-(2-Thenylidene)hydantoin research:
Comprehensive Pharmacokinetic and Toxicological Profiling: For many of the synthesized derivatives, there is a lack of comprehensive data on their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This information is essential for assessing their potential as drug candidates.
In Vivo Efficacy Studies: While many studies have reported promising in vitro activity, there is a need for more extensive in vivo studies in relevant animal models to validate these findings and assess their therapeutic efficacy.
Exploration of Structure-Activity Relationships in Greater Detail: A more systematic and comprehensive exploration of the structure-activity relationships for various biological activities is needed. This could involve the synthesis and screening of a larger and more diverse library of derivatives.
Investigation of the Thiophene Ring's Role: A deeper investigation into the specific contribution of the thiophene ring to the biological activity of these compounds, in comparison to their benzylidene counterparts, could provide valuable insights for future drug design.
Q & A
Basic Research Questions
Q. What established synthetic methods are available for 5-arylidene hydantoin derivatives, and how can reaction conditions be optimized?
- Methodology :
- Bucherer-Bergs Reaction : React aldehydes/ketones with KCN and ammonium carbonate under reflux to introduce substituents at the 5-position. For example, 5-(2-furylidene)hydantoin is synthesized using furfural .
- Cyclization : Treat 5-arylidene-2-thiohydantoin with acetic anhydride to form bicyclic imidazothiazolone derivatives (e.g., 3a-d) under controlled reflux .
- Optimization : Use orthogonal experiments to study variables (temperature, solvent, catalyst concentration). For 5-(4-hydroxyphenyl)hydantoin, optimal yields were achieved with HCl catalyst in acetic acid .
- Key Considerations : Monitor reactions via TLC (hexane:ethyl acetate, 9:1) and purify via crystallization (ethanol or acetic acid) .
Q. How are hydantoin derivatives characterized structurally and spectroscopically?
- Analytical Techniques :
- NMR : ¹H/¹³C-NMR (e.g., 5-(4'-hydroxybenzyl)hydantoin in DMSO-d6) confirms substituent positions and stereochemistry .
- IR : Detect carbonyl (1700–1750 cm⁻¹) and thione (1250–1300 cm⁻¹) groups in 2-thiohydantoins .
- Computational Validation : Compare DFT/B3LYP-optimized geometries (bond lengths, angles) with experimental X-ray data for accuracy .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of hydantoin derivatives?
- Methodology :
- Substituent Effects : Introduce electron-withdrawing (+r), lipophilic (+p), or electron-donating (−r) groups (e.g., 4-hydroxybenzylidene or bromo-indole substituents) to modulate anti-cancer activity .
- 3D-QSAR Models : Use Comparative Molecular Field Analysis (CoMFA) to correlate substituent properties (e.g., steric/electronic) with anti-metastatic activity in prostate cancer models (q² = 0.651) .
Q. What enzymatic pathways convert hydantoins to amino acids, and how do racemases affect stereochemical outcomes?
- Biocatalytic Pathway :
- Gene Cloning : hyuA (DL-hydantoinase), hyuB (hydantoin racemase), and hyuC (amidohydrolase) enable Pseudomonas sp. to convert D-5-(2-methylthioethyl)hydantoin to L-methionine .
- Substrate Specificity : DL-hydantoinases exhibit enantioselectivity, preferentially converting L-isomers first, necessitating racemases (hyuE) for full D→L conversion .
- Mechanistic Insight : Purified DL-hydantoinase studies are required to resolve contradictions in D-isomer activation kinetics .
Q. How can computational methods predict vibrational spectra and reactivity of hydantoin derivatives?
- Approaches :
- DFT/B3LYP : Calculate vibrational frequencies (6-311G++ basis set) for hydantoin, achieving <5% deviation from experimental IR data .
- Molecular Mechanics : Optimize geometries (bond lengths, angles) and compare with crystallographic data to validate force fields .
Q. What strategies resolve contradictions in DL-hydantoinase substrate specificity during biocatalysis?
- Experimental Design :
- Enzyme Kinetics : Measure kₐₜ and Kₘ for L- vs. D-isomers using purified DL-hydantoinase .
- Racemase Co-expression : Co-express hyuE with hyuA/hyuB to enhance D-isomer conversion efficiency in E. coli .
- Data Interpretation : Substrate channeling or allosteric effects may explain preferential L-isomer processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
